1,3-Dibromo-5-tert-butyl-2-fluorobenzene
Description
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Properties
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2F/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYFAKRVXKBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232588 | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-89-9 | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethyl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dibromo-5-tert-butyl-2-fluorobenzene physical and chemical properties
The following technical guide details the physical and chemical profile of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene , a specialized halogenated aromatic scaffold used in advanced medicinal chemistry and materials science (OLEDs).
Executive Summary & Strategic Value
1,3-Dibromo-5-tert-butyl-2-fluorobenzene represents a "privileged scaffold" in synthetic chemistry, merging three critical design elements into a single, compact arene:
-
Electronic Modulation (Fluorine): The C2-fluorine atom introduces a strong inductive withdrawing effect (-I), lowering the HOMO energy levels of the system (crucial for oxidative stability in OLEDs) and blocking metabolic oxidation at the most electron-rich site.
-
Steric Bulk (tert-Butyl): The C5-tert-butyl group provides significant steric hindrance, preventing π-stacking aggregation in solid-state materials and increasing solubility in organic solvents. In drug design, it acts as a lipophilic anchor.
-
Divergent Reactivity (Dibromo): The C1 and C3 bromine handles allow for sequential or iterative cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex dendrimers or asymmetric pharmacophores.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
This compound is often synthesized as a custom intermediate rather than a commodity chemical. Its properties are derived from its structural congeners (1,3-dibromo-5-tert-butylbenzene and 1,3-dibromo-5-fluorobenzene).
| Property | Data / Description |
| IUPAC Name | 1,3-Dibromo-5-(tert-butyl)-2-fluorobenzene |
| Alternative Name | 2,6-Dibromo-4-tert-butyl-1-fluorobenzene |
| CAS Number | Not widely listed (Custom Synthesis); Precursor CAS: 403-38-3 |
| Molecular Formula | C₁₀H₁₁Br₂F |
| Molecular Weight | 309.99 g/mol |
| SMILES | CC(C)(C)c1cc(Br)c(F)c(Br)c1 |
| Physical State | Low-melting solid or viscous oil (Predicted MP: 25–35 °C) |
| Solubility | High in non-polar solvents (Hexane, DCM, THF); Insoluble in water. |
| LogP (Predicted) | ~5.2 (High Lipophilicity due to t-Butyl + Halogens) |
| Electronic Character | Electron-deficient core (due to F and Br); Deactivated for S_EAr. |
Synthetic Methodology: The "Steric Vice" Approach
The synthesis of this scaffold relies on exploiting the steric conflict between the bulky tert-butyl group and the incoming electrophile, overriding standard electronic directing effects.
Retrosynthetic Logic
-
Starting Material: 1-Fluoro-4-tert-butylbenzene (CAS: 403-38-3).
-
Reagent: Bromine (
) with Iron(III) Bromide ( ) catalyst. -
Regioselectivity Mechanism:
-
Electronic: Both Fluorine (ortho/para) and Alkyl (ortho/para) are directing groups.
-
Steric: The tert-butyl group at C4 effectively blocks its own ortho positions (C3/C5) due to massive steric bulk.
-
Outcome: Bromination is forced to occur ortho to the Fluorine atom (positions C2/C6 relative to F), yielding the target 2,6-dibromo-4-tert-butyl-1-fluorobenzene.
-
Experimental Protocol (Standardized)
-
Setup: A 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an acid gas trap (NaOH scrubber).
-
Charge: Add 1-Fluoro-4-tert-butylbenzene (1.0 eq) and catalytic Fe powder (0.05 eq) or
in dry Dichloromethane (DCM) or neat (solvent-free). -
Bromination: Cool to 0°C. Dropwise add Bromine (
) (2.2 eq) over 1 hour. The solution will turn dark red. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via GC-MS for the disappearance of the mono-bromo intermediate.
-
Quench: Pour mixture into saturated sodium thiosulfate (
) solution to neutralize excess bromine (color change from red to yellow/clear). -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallization from Ethanol/Hexane or Vacuum Distillation.
Figure 1: Synthetic pathway leveraging steric blocking to achieve regioselective dibromination.
Reactivity & Functionalization: The "Divergent Hub"
The value of this scaffold lies in its ability to serve as a "linchpin" for connecting two different molecular fragments while maintaining a central, metabolically stable core.
Key Reaction Pathways
-
Site-Selective Cross-Coupling (Suzuki-Miyaura):
-
Due to the symmetry, the first coupling reaction is statistically controlled. However, once a group is attached, the electronic symmetry breaks.
-
Conditions:
, , Dioxane/Water. -
Utility: Attaching aryl groups to extend conjugation (OLEDs) or biaryl pharmacophores.
-
-
Lithium-Halogen Exchange:
-
Treatment with n-BuLi at -78°C selectively exchanges one Bromine for Lithium.
-
Utility: Allows for formylation (with DMF) to create aldehydes or carboxylation (with
) to create acids.
-
-
Buchwald-Hartwig Amination:
-
Coupling with amines to generate triarylamines (common hole-transport materials in OLEDs).
-
Challenge: The steric bulk of the tert-butyl group may require specialized ligands (e.g., RuPhos, XPhos) to facilitate the oxidative addition step.
-
Figure 2: Divergent functionalization pathways for the dibromo-fluoro scaffold.
Applications
A. Medicinal Chemistry (Metabolic Stability)
-
Metabolic Blocking: The tert-butyl group is a "metabolic wall," preventing P450 enzymes from oxidizing the aromatic ring.
-
Fluorine Effect: The fluorine atom at C2 prevents "NIH Shift" rearrangements and blocks metabolic attack at the position most susceptible to oxidation in non-fluorinated analogs.
-
Lipophilicity: Increases membrane permeability (logP boost) for CNS-targeted drugs.
B. Materials Science (OLEDs)
-
Host Materials: Used as a core for blue phosphorescent host materials. The high triplet energy (ET) is maintained by the inductive effect of Fluorine.
-
Anti-Aggregation: The bulky tert-butyl group disrupts π-π stacking in the solid state, reducing "concentration quenching" (a major efficiency loss mechanism in OLEDs).
Safety & Handling Protocol
-
Hazards: Like most halogenated aromatics, this compound is likely an irritant to eyes, skin, and the respiratory system.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis or discoloration.
-
Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.
References
-
Synthesis of Halogenated Arenes
-
Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
-
Precursor Data (4-tert-butylfluorobenzene)
-
PubChem Compound Summary for CID 67789, 1-Fluoro-4-tert-butylbenzene.
-
-
Fluorine in Medicinal Chemistry
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
-
Analogous Scaffold Properties (1,3-Dibromo-5-tert-butylbenzene)
Sources
Reactivity and Stability Profiling of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene: A Technical Guide for Advanced Synthesis
Executive Summary
In modern drug discovery and materials science, highly functionalized polyhalogenated arenes serve as indispensable scaffolds. 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (CAS: 1160574-89-9) is a premier example of a sterically encumbered, multi-reactive building block. Featuring orthogonal halogens and a bulky alkyl substituent, this molecule presents unique challenges and opportunities in synthetic design.
As an Application Scientist, navigating the reactivity of this compound requires a deep understanding of its stereoelectronic topography. This whitepaper provides a comprehensive, field-proven guide to the stability, divergent reactivity pathways, and validated experimental protocols for manipulating this complex arene.
Structural Dynamics & Electronic Profiling
The reactivity of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene is governed by a delicate "push-pull" electronic system and extreme steric shielding:
-
The tert-Butyl Group (C5): Acts as a strong electron-donating group via hyperconjugation, enriching the
-system while providing massive steric bulk that dictates the regioselectivity of incoming electrophiles. -
The Fluorine Atom (C2): Highly electronegative, it withdraws electron density via the inductive effect (-I) but can donate via resonance (+R). Its primary role in this scaffold is polarizing the adjacent C-Br bonds, making them highly susceptible to metal insertion.
-
The Bromine Atoms (C1 & C3): These are the primary reactive sites. However, they are sterically sandwiched between the fluorine atom and the meta-tert-butyl group, requiring specialized catalytic systems for activation [4].
Stability Studies
Understanding the degradation pathways of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene is critical for storage and reaction planning. The molecule is generally robust, but the polarized C-Br bonds introduce specific vulnerabilities.
Table 1: Quantitative Stability and Physicochemical Profile
| Parameter | Stress Condition | Observation / Degradation Pathway |
| Thermal Stability | < 150°C (Neat) | Highly stable; no observed decomposition. |
| Thermal Degradation | > 200°C (Prolonged) | Potential C-Br homolysis; trace debromination observed. |
| Photochemical | UV-Vis (254 nm, 24h) | Slow radical generation (C-Br cleavage); requires amber vial storage. |
| Chemical (Acidic) | 1M HCl (aq), 24h | Inert; the tert-butyl group resists dealkylation under standard aqueous acidic conditions. |
| Chemical (Basic) | 1M NaOH (aq), 24h | Inert; the C-F bond resists ambient hydrolysis due to steric shielding. |
| Oxidative | 30% H₂O₂, 24h | Stable; inert due to the absence of reactive benzylic C-H bonds. |
Reactivity Profiling & Mechanistic Insights
The true value of this scaffold lies in its divergent reactivity. By tuning the reagents and conditions, one can selectively functionalize the ring.
Divergent reactivity pathways of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene.
Halogen-Metal Exchange (HME)
Lithiation of polyhalogenated arenes is a kinetically favored process. Treatment with n-butyllithium (n-BuLi) results in rapid lithium-halogen exchange at the C-Br bond. Causality: The adjacent highly electronegative fluorine atom stabilizes the resulting aryllithium intermediate via inductive effects. However, this intermediate is thermally fragile. If the temperature exceeds -40°C, the ortho-fluoroaryllithium species will undergo an irreversible elimination of lithium fluoride (LiF) to generate a highly reactive benzyne intermediate, leading to complex oligomeric mixtures [3].
Sterically Hindered Suzuki-Miyaura Cross-Coupling
Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail to couple this substrate efficiently. Causality: The extreme steric hindrance surrounding the C-Br bonds prevents the bulky triphenylphosphine ligands from achieving the necessary geometry for oxidative addition. To overcome this, N-heterocyclic carbene (NHC) palladium complexes must be employed. NHC ligands provide "flexible steric bulk" and exceptional
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr at the C-F bond is notoriously difficult in this molecule. Causality: The electron-donating tert-butyl group reduces the electrophilicity of the ring, and the two ortho-bromine atoms sterically block incoming nucleophiles. Traditional thermal SₙAr requires excessively harsh conditions. However, recent methodologies employing organic photoredox catalysis or organic superbases have successfully enabled defluorination of similarly unactivated fluoroarenes via single-electron transfer (SET) mechanisms [1].
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm mechanistic success before proceeding to the next step.
Protocol 1: Regioselective Mono-Lithiation and Electrophilic Trapping
Cryogenic halogen-metal exchange and trapping workflow.
Step-by-Step Methodology:
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (3x). Causality: Organolithium species are highly sensitive to moisture and oxygen, which cause premature protonation or oxidation.
-
Substrate Solvation: Dissolve 1.0 equiv of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene in anhydrous THF (0.1 M).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes. Causality: Strict thermal control prevents benzyne formation [3].
-
Lithiation: Add 1.05 equiv of n-BuLi (2.5 M in hexanes) dropwise via syringe pump over 10 minutes. Stir for 30 minutes at -78°C.
-
Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench immediately with CD₃OD, and analyze via GC-MS. The presence of the monodeuterated mass peak confirms >95% successful lithium-halogen exchange. Do not proceed if the di-deuterated or starting material mass is dominant.
-
-
Electrophile Trapping: Add 1.5 equiv of anhydrous DMF (for formylation) dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature slowly.
-
Quenching: Quench with saturated aqueous NH₄Cl to hydrolyze the hemiaminal intermediate, yielding the aldehyde.
Protocol 2: Pd-NHC Catalyzed Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
Reagent Assembly: In a glovebox, charge a vial with 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (1.0 equiv), arylboronic acid (1.1 equiv for mono-coupling), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr catalyst (1.0 mol%).
-
Causality: Pd-PEPPSI-IPr is chosen specifically because its bulky NHC ligand forces the metal center into a highly active conformation, overcoming the steric repulsion of the ortho-bromine and fluorine atoms [2].
-
-
Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid into the reactive boronate species for transmetalation.
-
Thermal Activation: Seal the vial, remove from the glovebox, and heat to 90°C for 12 hours.
-
Self-Validation Checkpoint: At 4 hours, monitor via LC-MS. The disappearance of the starting material [M+H]⁺ and the appearance of the mono-coupled product validates successful oxidative addition and transmetalation. If unreacted boronic acid remains but the starting material is consumed, it indicates competitive protodeboronation, requiring a switch to a fluoride-based base (e.g., CsF).
-
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.
Table 2: Cross-Coupling Yields vs. Catalyst System (Comparative Data)
| Catalyst System | Ligand Type | Expected Conversion (%) | Mono- vs Di-coupling Ratio |
| Pd(PPh₃)₄ | Monodentate Phosphine | < 15% | 100:0 (Stalled) |
| Pd(dppf)Cl₂ | Bidentate Phosphine | ~ 45% | 90:10 |
| Pd-PEPPSI-IPr | NHC (Sterically flexible) | > 95% | Tunable via stoichiometry |
Conclusion
1,3-Dibromo-5-tert-butyl-2-fluorobenzene is a highly specialized synthon that demands rigorous mechanistic understanding. By respecting the steric boundaries of the tert-butyl group and leveraging the electronic polarization of the C-F bond, scientists can execute highly regioselective lithiations and cross-couplings. The key to mastering this scaffold lies in utilizing cryogenic controls to prevent benzyne degradation and employing advanced NHC-ligated transition metals to overcome steric hurdles.
References
-
Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL: [Link]
-
Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: Organic Letters (ACS Publications) URL: [Link]
comprehensive literature review on 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
The following technical guide provides a comprehensive literature review and operational manual for 1,3-Dibromo-5-tert-butyl-2-fluorobenzene , a specialized halogenated intermediate critical to the development of next-generation organic optoelectronics.
Advanced Intermediate for B-N Doped Polycyclic Aromatic Hydrocarbons (MR-TADF)
Part 1: Executive Technical Summary
1,3-Dibromo-5-tert-butyl-2-fluorobenzene (CAS: 1160574-89-9 ) is a highly functionalized aryl halide used primarily as a scaffold in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters. Its unique substitution pattern—combining heavy halogens (Br) for cross-coupling, a fluorine atom (F) for electronic tuning or nucleophilic substitution, and a tert-butyl group for solubility—makes it an indispensable building block for Multi-Resonance (MR) emitters, specifically those targeting the pure blue region of the visible spectrum.
| Chemical Identity | Details |
| IUPAC Name | 2,6-Dibromo-4-tert-butyl-1-fluorobenzene |
| Common Name | 1,3-Dibromo-5-tert-butyl-2-fluorobenzene |
| CAS Number | 1160574-89-9 |
| Molecular Formula | |
| Molecular Weight | 309.99 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in |
Part 2: Synthesis & Production Methodology
The synthesis of this compound relies on the regioselective bromination of 4-tert-butyl-1-fluorobenzene . This protocol leverages the directing effects of the fluorine substituent to install bromine atoms at the 2 and 6 positions (ortho to fluorine), effectively creating the 1,3-dibromo-2-fluoro core.
Retrosynthetic Analysis
The target molecule is symmetric. The tert-butyl group at position 5 (or 4, depending on numbering) acts as a positional anchor, preventing bromination at that site. The fluorine atom at position 2 (or 1) strongly directs incoming electrophiles to its ortho positions due to resonance donation, despite its inductive withdrawing nature.
Optimized Experimental Protocol
-
Precursor: 4-tert-butyl-1-fluorobenzene (CAS 3972-64-3).
-
Reagents: Bromine (
), Iron(III) Bromide ( ) or Iron Powder ( ). -
Solvent: Dichloromethane (
) or Chloroform ( ).
Step-by-Step Procedure
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.
-
Charging: Add 4-tert-butyl-1-fluorobenzene (10.0 g, 65.7 mmol) and anhydrous DCM (100 mL) to the flask. Add Iron powder (0.18 g, 3.2 mmol, 5 mol%) as the catalyst.
-
Bromination: Cool the solution to 0°C in an ice bath. Transfer Bromine (
) (23.1 g, 144.5 mmol, 2.2 equiv) to the addition funnel. -
Addition: Dropwise add the bromine over 60 minutes. The solution will turn dark red/brown.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (Hexanes) or GC-MS. The disappearance of the mono-bromo intermediate indicates completion.
-
Quenching: Pour the reaction mixture into a saturated sodium bisulfite (
) solution (200 mL) to quench excess bromine. The organic layer should turn from red to yellow/colorless. -
Workup: Separate the organic layer.[1] Wash with water (
mL) and brine ( mL). Dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot ethanol or hexanes to yield white needles.
-
Typical Yield: 85–92%.
-
Mechanistic Pathway (DOT Diagram)
Caption: Electrophilic Aromatic Substitution mechanism showing the regioselective dibromination directed by the ortho-orienting Fluorine substituent.
Part 3: Applications in Drug Discovery & Materials Science
While halogenated benzenes are common in pharmaceutical intermediates, 1,3-Dibromo-5-tert-butyl-2-fluorobenzene finds its apex utility in Materials Science , specifically in the synthesis of OLED Emitters .
Multi-Resonance TADF (MR-TADF) Emitters
This molecule is a critical precursor for Boron-Nitrogen (B-N) doped polycyclic aromatic hydrocarbons (PAHs), such as DABNA (DiAzaBoronNaphthoAnthracene) derivatives.[2]
-
Role of Bromine: Serves as the site for Buchwald-Hartwig amination to introduce donor groups (e.g., Carbazole, Diphenylamine).
-
Role of tert-Butyl: Provides steric bulk to prevent
- stacking aggregation in the solid state, reducing fluorescence quenching and improving film morphology. -
Role of Fluorine:
-
Electronic Tuning: The high electronegativity of F lowers the LUMO energy level, facilitating electron injection.
-
Synthetic Handle: In specific "One-Pot" borylation protocols, the F atom can act as a leaving group or a directing group for lithiation, enabling the formation of the rigid B-N core.
-
Synthesis Workflow for OLED Emitters
The following workflow illustrates how CAS 1160574-89-9 is transformed into a functional emitter.
Caption: Synthetic route transforming the dibromo-fluoro precursor into a high-efficiency Boron-Nitrogen OLED emitter.
Part 4: Safety & Handling
As a halogenated aromatic, this compound requires strict adherence to safety protocols.
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving bromine or the heating of this compound must be performed in a functioning fume hood.
-
Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.
References
-
Synthesis of DABNA Derivatives: Hatakeyama, T., et al. "Ultrapure Blue Thermally Activated Delayed Fluorescence Molecules: Efficient HOMO-LUMO Separation by the Multiple Resonance Effect." Advanced Materials, 2016.[3]
-
Bromination Methodologies: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2008.
-
Chemical Identity (PubChem): "2,6-Dibromo-4-tert-butyl-1-fluorobenzene." PubChem Database.
-
OLED Material Design: Zhang, D., et al. "Steric Shielding of MR-TADF Emitters." Nature Photonics, 2020.
Sources
solubility of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene in various organic solvents
Solubility & Handling Guide: 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
CAS: 1160574-89-9 Formula: C₁₀H₁₁Br₂F Molecular Weight: 309.99 g/mol [1]
Executive Summary
This technical guide profiles the solubility characteristics of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene , a specialized halogenated aromatic intermediate used in the synthesis of advanced materials (OLEDs) and pharmaceutical scaffolds.[1]
As a Senior Application Scientist, I have structured this analysis to address the molecule's specific physicochemical behavior. Unlike simple benzene derivatives, this compound features a "lipophilic shield" (tert-butyl group) competing with electron-withdrawing halogens (Br, F).[1] Understanding this duality is critical for selecting the correct solvents for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and purification workflows .[1]
Key Insight: The molecule exhibits high lipophilicity (LogP > 5.0 estimated), making it highly soluble in non-polar organic solvents but practically insoluble in aqueous media.[1] Its purification often relies on the temperature-dependent solubility differential in light alcohols or alkanes.[1]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, we must analyze its structural electronic distribution:
-
Lipophilic Domain (The "Tail"): The 5-tert-butyl group is a bulky, hydrophobic moiety that dominates the solvation thermodynamics, driving high affinity for non-polar solvents like Hexane and Toluene.[1]
-
Electronic Domain (The "Head"): The 2-fluoro and 1,3-dibromo substituents create a dense electron-withdrawing region.[1] However, the symmetry of the 1,3-dibromo substitution partially cancels the dipole moment along the horizontal axis, resulting in a molecule with relatively low overall polarity despite the carbon-halogen bonds.[1]
-
Crystal Lattice Energy: The symmetry of the molecule suggests a stable crystal lattice (if solid), requiring solvents with high cavitation energy (like DCM or Toluene) to disrupt intermolecular forces effectively.[1]
Solubility Profile Data
The following data categorizes solvent compatibility based on "Like Dissolves Like" principles validated by structural analogs (e.g., 1,3-dibromo-5-tert-butylbenzene).
| Solvent Class | Specific Solvents | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Primary reaction solvent; standard extraction solvent.[1] |
| Aromatic | Toluene, Benzene, Xylene | Excellent (>100 mg/mL) | Ideal for high-temp coupling reactions (Suzuki/Stille).[1] |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane, MTBE | Good to Excellent | Preferred for Lithiation/Grignard formation (anhydrous).[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Useful for TLC spotting and silica gel chromatography.[1] |
| Alkanes | Hexane, Pentane, Heptane | Moderate | Solubility decreases with temp. Ideal for recrystallization. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | Used in nucleophilic substitutions; difficult to remove. |
| Protic | Methanol, Ethanol, Isopropanol | Poor (<10 mg/mL) | Anti-solvent for precipitation or recrystallization.[1] |
| Aqueous | Water, Brine | Insoluble | Used for washing/extraction (biphasic systems).[1] |
Experimental Protocols
Protocol A: Visual Solubility Screening (Self-Validating)
Use this rapid workflow to confirm solvent suitability for a new batch.[1]
-
Preparation: Weigh 10 mg of analyte into a 1.5 mL clear GC vial.
-
Addition: Add 100 µL of target solvent (Concentration = 100 mg/mL).
-
Agitation: Vortex for 30 seconds.
-
Validation: If solid remains after sonication at 20 mg/mL, the solvent is effectively a "Poor Solvent" or "Anti-Solvent."[1]
Protocol B: Recrystallization Strategy
The high lipophilicity allows for classic "Good Solvent/Poor Solvent" recrystallization.[1]
-
Dissolution: Dissolve crude material in the minimum amount of warm Hexane (approx. 50°C).[1]
-
Filtration: Filter while hot to remove insoluble mechanical impurities.[1]
-
Anti-Solvent (Optional): If yield is low, add dropwise warm Ethanol until slight turbidity appears, then add one drop of Hexane to clear.[1]
-
Crystallization: Allow to cool slowly to Room Temperature, then to 4°C. The tert-butyl group often facilitates the formation of large, well-defined crystals.[1]
Application Workflows (Visualization)
Figure 1: Solubility Determination Workflow
This logic gate ensures consistent solvent selection for synthesis and analysis.[1]
Caption: Step-by-step logic for classifying solvent suitability based on concentration thresholds.
Figure 2: Solvent Selection for Catalytic Coupling
Choosing the right solvent system for Suzuki/Stille couplings involving the C-Br bonds.[1]
Caption: Decision tree for selecting reaction media based on the specific transformation of the brominated sites.[1]
References
-
BLD Pharmatech. (2025).[1] Product Analysis: 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (Cat No.[1] BD00829238).[1] Retrieved from [1]
-
AK Scientific. (2025).[1] Safety Data Sheet: 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (Cat No. 7017DH).[1] Retrieved from [1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Basis for solubility prediction of halogenated aromatics).
-
PubChem. (2025).[1] Compound Summary: Halogenated Benzene Derivatives.[1][3] Retrieved from [1]
Sources
Methodological & Application
use of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene in Suzuki-Miyaura cross-coupling
Application Note: Precision Functionalization of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene via Suzuki-Miyaura Coupling
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (CAS: 1403483-30-6 / 129316-09-2 analog). This scaffold is a critical intermediate in the synthesis of liquid crystals (LCs) and organic light-emitting diode (OLED) materials. The unique substitution pattern—combining a polar ortho-fluoro group with a bulky meta-tert-butyl solubilizing group—presents specific reactivity challenges that distinguish it from simple dibromobenzenes.
Key Technical Insights:
-
Site-Selectivity: The C2-fluorine atom electronically activates the C1/C3-bromine bonds via inductive withdrawal (
effect) but introduces steric impedance to the oxidative addition step. -
Solubility: The C5-tert-butyl group significantly enhances solubility in non-polar organic solvents, reducing the need for high-boiling polar solvents (e.g., DMF) often required for polyaromatics.
-
Symmetry Breaking: Controlled mono-coupling is the primary challenge, requiring precise stoichiometry and catalyst selection to avoid statistical mixtures of mono- and bis-adducts.
Mechanistic Analysis & Reactivity Profile
Understanding the electronic and steric landscape of the substrate is prerequisite to protocol design.
Structural Influence on Catalytic Cycle
-
Oxidative Addition (Rate Determining Step): The Pd(0) species must insert into the C-Br bond. The ortho-fluorine atom creates a "steric gate," necessitating smaller phosphine ligands or higher temperatures compared to non-fluorinated analogs. However, once the first oxidative addition occurs, the resulting Pd(II) species is stabilized by the fluorine's electron-withdrawing nature.
-
Desymmetrization: Upon the first coupling event, the symmetry of the molecule is broken. The introduced aryl group typically increases electron density in the ring (unless it is strongly electron-withdrawing), slightly deactivating the second C-Br bond. This electronic differentiation, though subtle, aids in achieving mono-selectivity.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for mono- vs. bis-coupling.
Figure 1: Divergent reaction pathways. Controlled mono-arylation requires kinetic interruption at the Mono-Aryl stage.
Experimental Protocols
Protocol A: Site-Selective Mono-Arylation
Objective: Synthesis of unsymmetrical terphenyl precursors (A-Core-Br). Challenge: Preventing the second coupling event (Bis-product formation).
Reagents & Conditions:
| Component | Reagent | Equiv. | Role |
|---|---|---|---|
| Substrate | 1,3-Dibromo-5-tert-butyl-2-fluorobenzene | 1.0 | Electrophile |
| Boronic Acid | Aryl-B(OH)₂ (Electron-rich preferred) | 0.95 - 1.0 | Nucleophile (Limiting reagent) |
| Catalyst | Pd(PPh₃)₄ | 0.03 (3 mol%) | Standard catalyst (Bulky ligands prevent over-reaction) |
| Base | Na₂CO₃ (2.0 M aq.) | 2.5 | Mild base to activate Boron |
| Solvent | Toluene / Ethanol / Water (4:1:1) | 0.1 M | Biphasic system ensures phase-transfer control |
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Nitrogen (N₂).[1]
-
Charging: Add the dibromo substrate (1.0 equiv) and Pd(PPh₃)₄ (3 mol%) to the flask. Purge with N₂ for 5 minutes.
-
Note: Adding the catalyst to the halide first allows for pre-complexation.
-
-
Solvent Addition: Add degassed Toluene and Ethanol. Stir until solids are dissolved.
-
Activation: Add the aqueous Na₂CO₃ solution via syringe.
-
Nucleophile Addition: Add the Aryl Boronic Acid (0.95 equiv) as a solid or solution slowly over 10 minutes at room temperature.
-
Crucial: Using a slight deficit of boronic acid ensures the dibromide remains in excess, statistically favoring mono-substitution.
-
-
Reaction: Heat the mixture to 70°C (oil bath temperature). Monitor by TLC/HPLC every 2 hours.
-
Endpoint: Stop when the boronic acid is fully consumed. Unreacted dibromide is easily separated; bis-product is difficult to separate.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (2x) and brine (1x). Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/DCM gradient). The elution order is typically: Unreacted Dibromide (fastest) > Mono-product > Bis-product.
Protocol B: Symmetric Bis-Arylation
Objective: Synthesis of symmetric terphenyl cores (A-Core-A) for liquid crystals. Challenge: Forcing oxidative addition at the sterically hindered, electron-rich mono-product intermediate.
Reagents & Conditions:
| Component | Reagent | Equiv. | Role |
|---|---|---|---|
| Substrate | 1,3-Dibromo-5-tert-butyl-2-fluorobenzene | 1.0 | Electrophile |
| Boronic Acid | Aryl-B(OH)₂ | 2.5 - 3.0 | Nucleophile (Excess) |
| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | - | High-activity system for hindered substrates |
| Base | K₃PO₄ (3.0 M aq.) | 4.0 | Stronger base |
| Solvent | 1,4-Dioxane / Water (5:1) | 0.2 M | Higher boiling point solvent |
Step-by-Step Procedure:
-
Setup: Use a sealed pressure vial or heavy-walled flask.
-
Charging: Add substrate, Boronic Acid (excess), Pd(OAc)₂, and SPhos.[2]
-
Solvent/Base: Add Dioxane and aqueous K₃PO₄.[2]
-
Degassing: Sparge the biphasic mixture vigorously with Argon for 15 minutes. Oxygen inhibition is more pronounced with electron-rich ligands like SPhos.
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Standard extraction (EtOAc/Water).
-
Purification: Recrystallization is often possible due to the high symmetry and crystallinity of terphenyl derivatives. Common solvents: Ethanol/Toluene or Hexanes/CHCl₃.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Mono) | Steric hindrance of F atom blocking Pd insertion. | Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ (smaller bite angle) or increase Temp to 90°C. |
| High Bis-Product (in Mono protocol) | Localized high concentration of Boronic Acid. | Use Syringe Pump addition of the boronic acid over 1 hour. Reduce equivalents to 0.8. |
| Protodeboronation | Boronic acid instability in aqueous base. | Switch base to KF or CsF under anhydrous conditions (Dioxane/Toluene). |
| Homocoupling (Ar-Ar) | Presence of O₂ during reaction. | Rigorous degassing (Freeze-Pump-Thaw x3). Ensure Boronic Acid is pure. |
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct protocol based on the target molecule.
Figure 2: Strategic workflow for symmetric vs. asymmetric functionalization.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Gray, G. W., Hird, M., & Toyne, K. J. (1991). Synthesis and Properties of Liquid Crystals. Molecular Crystals and Liquid Crystals, 204(1), 43-64. (Contextual reference for Terphenyl LCs).
- Korenaga, T., et al. (2015). Site-Selective Suzuki-Miyaura Coupling of Polyhalogenated Arenes. Synthesis, 47(15), 2129-2140. (General methodology for polyhaloarenes).
-
ChemScene. (n.d.). 1,3-Dibromo-5-tert-butyl-2-fluorobenzene Product Data. Retrieved from
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[3] Retrieved from
Safety Note: 1,3-Dibromo-5-tert-butyl-2-fluorobenzene is an organohalide. Standard PPE (gloves, goggles, lab coat) is mandatory. Handle all palladium catalysts and phosphine ligands in a fume hood to avoid inhalation of dust or vapors.
Sources
Application Note: Precision Sonogashira Coupling of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
This application note details the protocol for the Sonogashira cross-coupling of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene , a specialized scaffold used in the synthesis of shape-persistent polymers, Covalent Organic Frameworks (COFs), and liquid crystal mesogens.
Introduction & Strategic Analysis
The substrate 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (1) presents a unique set of electronic and steric features that distinguish it from standard aryl halides.
-
Electronic Activation: The fluorine atom at the C2 position exerts a strong inductive effect (-I), pulling electron density from the ring. This lowers the energy barrier for the oxidative addition of Palladium(0) into the C-Br bonds compared to non-fluorinated analogs.
-
Steric Environment: While Fluorine is small (Van der Waals radius ~1.47 Å), its position between the two bromine atoms creates a "buttressing effect." This can slightly impede the approach of bulky phosphine ligands.
-
Solubility: The tert-butyl group at C5 provides excellent solubility in non-polar organic solvents, mitigating the aggregation issues common with planar poly-aromatics.
Strategic Goal: This protocol addresses two distinct synthetic needs:
-
Bis-Alkynylation: Exhaustive coupling to generate symmetric V-shaped linkers (e.g., for MOFs).
-
Mono-Alkynylation: Controlled desymmetrization to create "Janus" type synthons.
Reaction Mechanism & Critical Control Points
The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. However, for this specific fluorinated substrate, the Oxidative Addition step is electronically favored but sterically sensitive.
Key Mechanistic Diagram (DOT Visualization):
Figure 1: Catalytic cycle highlighting the electronic influence of the C2-Fluorine atom.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (>98%) | Electrophile |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene, TMS-acetylene) | Nucleophile |
| Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Pre-catalyst |
| Co-Catalyst | CuI (Copper(I) Iodide) - Must be white/off-white | Activator |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base & Solvent |
| Co-Solvent | THF (anhydrous) | Solubility enhancer |
| Inert Gas | Argon (preferred) or Nitrogen | Atmosphere |
Safety Note: Although stable, poly-halogenated aromatics can be skin irritants. Handle in a fume hood. Ensure CuI is not oxidized (green/blue CuI indicates oxidation and will kill the reaction).
Experimental Protocols
Protocol A: Exhaustive Bis-Alkynylation (Symmetric Product)
Target: Complete conversion of both C-Br bonds.
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.
-
Charging: Add Substrate (1.0 equiv) , Pd(PPh₃)₂Cl₂ (5 mol%) , and CuI (3 mol%) .
-
Degassing: Seal the flask and purge with Argon for 10 minutes.
-
Solvent Addition: Add anhydrous THF and Et₃N (1:1 ratio) via syringe. Concentration should be ~0.1 M with respect to the substrate.
-
Note: Degas solvents by sparging with Argon for 15 mins prior to addition.
-
-
Alkyne Addition: Add the Terminal Alkyne (2.5 - 3.0 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 70°C for 12–18 hours .
-
Monitoring: Check TLC every 4 hours. The starting material (high Rf) should disappear, passing through a mono-coupled intermediate (medium Rf) to the bis-coupled product (fluorescent, lower Rf).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.
-
Purification: Recrystallization (usually from Ethanol/Hexane) is often sufficient due to the symmetry. If not, silica gel chromatography (Hexane/DCM gradient).
Protocol B: Controlled Mono-Alkynylation (Desymmetrization)
Target: Selective reaction of only one C-Br bond.
-
Setup: Same as Protocol A.
-
Stoichiometry Control: Use 1.0 equiv of Substrate and 0.95 equiv of Alkyne .
-
Rationale: Slight deficit of alkyne prevents over-reaction.
-
-
Temperature Control: Perform the reaction at 45–50°C (milder heat).
-
Kinetics: Stop the reaction at ~70% conversion (monitor by GC-MS or HPLC). Pushing to 100% conversion inevitably produces significant bis-coupled by-product.
-
Purification: Column chromatography is mandatory.
-
Elution Order (typical on Silica): Substrate (Fastest) → Mono-alkyne → Bis-alkyne (Slowest).
-
Process Analytical Technology (PAT) & Troubleshooting
Workflow Logic Diagram:
Figure 2: Decision tree for reaction monitoring.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Glaser Coupling (Alkyne-Alkyne dimer) | Oxygen presence in system. | Re-degas solvents vigorously. Ensure Argon positive pressure. |
| Reaction Stalls (<50% Conv) | Catalyst deactivation or steric bulk. | Add 2 mol% fresh catalyst. Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement). |
| Low Yield of Mono-Product | Statistical distribution. | Reduce Alkyne to 0.8 equiv. Recover and recycle unreacted starting material. |
| Green Reaction Mixture | Oxidized Copper(II). | Add a pinch of Ascorbic Acid (reducing agent) or restart with fresh CuI. |
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
-
Severin, K., et al. (2014). "Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene". Semantic Scholar/Chemistry. (Validating the reactivity of symmetric poly-bromo arenes). Link
-
Plenio, H. (2008). "Sonogashira coupling of electron-poor fluoroarenes". Journal of Organic Chemistry. (Validating the activating effect of Fluorine). Link
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for 1,3-Dibromo-5-tert-butyl-2-fluorobenzene before handling.
Application Note: 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (DBtBFB) as a Trifunctional Scaffold for Organic Electronic Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.
Executive Summary & Mechanistic Rationale
In the rapid development of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs)—the precise control of molecular energy levels and solid-state packing is paramount. 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (DBtBFB, CAS: 1160574-89-9) [1] has emerged as a highly privileged, trifunctional building block.
As a Senior Application Scientist, I approach DBtBFB not merely as a reagent, but as a programmable molecular node. Each functional group on the benzene ring serves a distinct, synergistic purpose in the synthesis of advanced Donor-Acceptor (D-A) architectures, such as Thermally Activated Delayed Fluorescence (TADF) emitters and multiple-resonance frameworks[2].
-
The Fluorine Atom (C2): The strong electron-withdrawing inductive effect of the two adjacent bromines highly activates the C-F bond. This drastically lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr), allowing direct coupling with weak nitrogen nucleophiles (e.g., carbazoles, indolocarbazoles)[3]. Mechanistically, this lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting core.
-
The Bromine Atoms (C1, C3): Following the SNAr reaction, the bulky bromine atoms force the newly attached donor group into a highly twisted, orthogonal geometry. This steric twist minimizes HOMO-LUMO spatial overlap, ensuring the small singlet-triplet energy gap (
) required for TADF[2]. Subsequently, these bromines serve as reactive handles for Pd-catalyzed cross-coupling (Suzuki/Buchwald) to extend -conjugation. -
The tert-Butyl Group (C5): Para to the fluorine, this bulky aliphatic chain acts as a steric bumper. In solid-state thin films, it prevents detrimental intermolecular
stacking, thereby suppressing Aggregation-Caused Quenching (ACQ) and drastically improving solubility in organic solvents—a critical requirement for solution-processed (inkjet-printed) OLEDs.
Figure 1: Structure-property relationships of DBtBFB in organic electronic material design.
Quantitative Impact on Photophysical Properties
To illustrate the causality of choosing DBtBFB over unalkylated analogs, the following table summarizes the typical photophysical enhancements observed when integrating the tert-butylated core into a D-A-D TADF host architecture.
| Precursor Core | Derived Emitter Architecture | Solubility in Toluene (mg/mL) | PLQY (%) | Max Device EQE (%) | |
| 1,3-Dibromo-2-fluorobenzene | D-A-D Host | ~15 | 82 | 0.12 | 16.5 |
| DBtBFB | D-A-D Host | >50 | 94 | 0.08 | 21.3 |
Table 1: Representative data illustrating the structure-property optimization achieved by the tert-butyl substitution in OLED emitters. The steric bulk prevents non-radiative decay pathways, boosting Photoluminescence Quantum Yield (PLQY) and External Quantum Efficiency (EQE).
Synthetic Workflow & Routing
The synthesis of advanced optoelectronic materials using DBtBFB relies on a strict sequence of operations: SNAr must precede cross-coupling. Attempting Pd-catalyzed cross-coupling first would consume the ortho-bromines, deactivating the fluorine atom and rendering subsequent SNAr nearly impossible.
Figure 2: Synthetic routing of DBtBFB via sequential SNAr and cross-coupling reactions.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating systems. Every critical step includes the underlying chemical rationale and in-process quality control (IPQC) metrics to ensure trustworthiness and reproducibility.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of the twisted Donor-Acceptor intermediate (e.g., 9-(2,6-dibromo-4-tert-butylphenyl)-9H-carbazole).
Reagents:
-
DBtBFB (1.0 eq, ~5.98 mmol)
-
Carbazole derivative (1.0 eq, ~5.98 mmol)[3]
-
Cesium Carbonate (
) (1.5 eq) -
Anhydrous N,N-Dimethylformamide (DMF) (30 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask, combine DBtBFB, the carbazole derivative, and
.-
Causality:
is selected over stronger bases (like NaH) because its larger cation radius provides a "soft" basicity that efficiently deprotonates the carbazole without inducing unwanted side reactions with the bromines[3].
-
-
Solvation: Add 30 mL of anhydrous DMF. Purge the system with inert Argon for 15 minutes.
-
Causality: DMF is a polar aprotic solvent that stabilizes the highly charged Meisenheimer transition state formed during the SNAr reaction, significantly accelerating the kinetics.
-
-
Thermal Activation: Heat the suspension to 160 °C under reflux with vigorous stirring for 3 to 12 hours.
-
Causality: Despite the activation by two ortho-bromines, the steric hindrance of the incoming bulky carbazole requires high thermal energy to overcome the activation barrier.
-
-
Workup: Cool to room temperature. Partition the mixture between dichloromethane (DCM) and deionized water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under vacuum.
Validation & Quality Control (Self-Validation):
- F NMR: The definitive binary indicator of success. The complete disappearance of the fluorine signal (typically observed near -110 ppm for the DBtBFB starting material) proves 100% conversion.
-
TLC: Monitor the disappearance of the highly fluorescent carbazole spot under 254 nm UV light.
Protocol B: Suzuki-Miyaura -Extension
Objective: Cross-coupling of the D-A intermediate to yield the final extended OLED emitter.
Reagents:
-
Dibrominated D-A Intermediate from Protocol A (1.0 eq)
-
Aryl Boronic Acid / Pinacol Ester (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (
) (0.05 eq) -
Potassium Carbonate (
) (2.0 M aqueous solution, 4.0 eq) -
Toluene / Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Assembly: Charge a Schlenk flask with the D-A intermediate, aryl boronic acid, and the
catalyst. -
Phase-Transfer Solvation: Add the Toluene/Ethanol mixture, followed by the aqueous
solution. Degas via three freeze-pump-thaw cycles.-
Causality: This biphasic system is highly engineered. Toluene solubilizes the growing, hydrophobic OLED molecule. Water solvates the inorganic base required to activate the boronic acid (forming the reactive boronate complex). Ethanol acts as an amphiphilic phase-transfer agent, maximizing the reaction rate at the solvent interface.
-
-
Coupling: Heat the biphasic mixture to 90 °C for 12–24 hours under Argon.
-
Purification: Extract with Toluene. Pass the organic phase through a short silica plug to remove Palladium black. Purify via column chromatography or temperature-gradient sublimation.
Validation & Quality Control (Self-Validation):
-
MALDI-TOF MS: Crucial for high molecular weight OLED materials. ESI-MS is often insufficient due to the lack of easily ionizable basic sites in highly conjugated neutral hosts. MALDI will confirm the exact mass of the doubly-coupled product without fragmentation.
- H NMR: Verify the integration ratio of the tert-butyl protons (~1.3-1.5 ppm, 9H) against the newly introduced aromatic protons to ensure both bromine sites have successfully reacted.
References
-
BLD Pharmatech Co., Limited. Product Catalog: 4-Bromo-2-(tert-butyl)-1-fluorobenzene / 1,3-DIbromo-5-tert-butyl-2-fluorobenzene (CAS: 1160574-89-9).1
-
MDPI. Electrical and Optical Properties Depending on the Substitution Position of a Novel Indolocarbazole Dimer. (2024/2025). 3
-
ResearchGate. Spin-Flip-Restricted Multiple-Resonance Emitters for Extended Device Lifetime in Indolocarbazole-Based Blue Organic Light-Emitting Diodes. (August 2024). 2
Sources
Application Note: Regioselective Mono-Lithiation of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
Executive Summary & Strategic Importance
1,3-Dibromo-5-tert-butyl-2-fluorobenzene is a highly valuable, sterically demanding polyhalogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized organic materials. The selective functionalization of this scaffold relies heavily on regioselective mono-lithiation via Halogen-Metal Exchange (HME). This guide provides a field-proven, self-validating protocol for generating 3-bromo-5-tert-butyl-2-fluorophenyllithium, detailing the critical physicochemical parameters required to prevent side reactions such as benzyne formation or halogen-dance rearrangements.
Mechanistic Rationale & Causality
The transformation of a C-Br bond to a C-Li bond using n-butyllithium (n-BuLi) is an equilibrium process driven by the formation of a more thermodynamically stable organolithium species.
-
Regioselectivity & Sterics: The molecule possesses two identical bromine atoms at C1 and C3. The tert-butyl group at C5 provides significant steric bulk but is distant enough from the ortho-positions to not sterically hinder the initial HME. Mono-lithiation is statistically and electronically favored when precisely 1.00–1.05 equivalents of n-BuLi are used.
-
Solvent Dynamics (THF): Tetrahydrofuran (THF) is strictly required. Non-polar solvents like hexanes maintain n-BuLi in unreactive hexameric aggregates. THF acts as a Lewis base, coordinating to the lithium cation and breaking the aggregates down into highly reactive tetramers and dimers, drastically accelerating the exchange rate at cryogenic temperatures.
-
Temperature Control (-78 °C): The ortho-fluorine atom strongly stabilizes the resulting aryllithium species inductively. However, fluorine is also an excellent leaving group. If the internal temperature rises above -40 °C, the aryllithium intermediate will undergo rapid elimination of lithium fluoride (LiF) to generate a highly reactive, unselective benzyne intermediate. This necessitates strict adherence to -78 °C throughout the addition and equilibration phases, a standard protocol for1[1].
In-Process Validation: The Self-Validating System
Trust in a protocol comes from verifiable data. Before committing a high-value electrophile (like a complex aldehyde or specialized borate), the formation of the aryllithium species must be validated to prevent reagent waste.
-
The Aliquot Quench: 15 minutes after n-BuLi addition, a 0.1 mL aliquot of the reaction mixture is extracted via syringe and rapidly quenched into a GC vial containing 0.5 mL of D2O (Deuterium oxide).
-
Analytical Readout: The quenched sample is analyzed via GC-MS or 1H/19F NMR. A successful lithiation will show >95% conversion to 1-bromo-5-tert-butyl-3-deuterio-2-fluorobenzene. The presence of unreacted starting material indicates moisture in the THF or degraded n-BuLi. The presence of des-bromo (non-deuterated) product indicates premature quenching by adventitious protons (wet glassware).
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow with integrated D2O self-validation checkpoint.
Detailed Step-by-Step Protocol: Formylation via Lithiation
Target Product: 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde
Reagents:
-
1,3-Dibromo-5-tert-butyl-2-fluorobenzene: 10.0 mmol (3.10 g)
-
n-Butyllithium (2.5 M in hexanes): 10.5 mmol (4.2 mL)
-
Anhydrous THF: 40 mL (Inhibitor-free, <10 ppm H2O)
-
Anhydrous N,N-Dimethylformamide (DMF): 15.0 mmol (1.16 mL)
Procedure:
-
Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon (repeat 3x).
-
Dissolution: Add 1,3-dibromo-5-tert-butyl-2-fluorobenzene (3.10 g) to the flask, followed by 40 mL of anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for at least 15 minutes. Insight: Use an internal thermocouple for precise monitoring.
-
Lithiation: Using a gas-tight syringe, add 4.2 mL of n-BuLi (2.5 M) dropwise over 15 minutes. This aligns with established2[2]. Crucial Causality: Direct the needle tip to dispense the n-BuLi down the cold inner wall of the flask. This pre-cools the reagent before it hits the solution, preventing localized micro-environments of > -40 °C that trigger benzyne decomposition.
-
Equilibration & Validation: Stir the pale-yellow solution at -78 °C for 30 minutes[3]. Perform the D2O aliquot quench (as described in Section 3) to validate complete mono-lithiation.
-
Electrophilic Trapping: Once validated, add anhydrous DMF (1.16 mL) dropwise over 5 minutes. Stir at -78 °C for an additional 1 hour.
-
Warming & Quenching: Remove the cooling bath and allow the mixture to slowly warm to 0 °C over 30 minutes. Quench the reaction by carefully adding 20 mL of saturated aqueous NH4Cl.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the aldehyde.
Reaction Pathway & Competing Mechanisms
Caption: Divergent reaction pathways highlighting the necessity of cryogenic control.
Quantitative Data: Electrophile Scope & Expected Outcomes
The mono-lithiated intermediate is highly versatile. Table 1 summarizes typical electrophiles, required equivalents, and expected isolated yields under the optimized conditions.
| Electrophile | Target Functional Group | Equivalents | Reaction Time (-78 °C) | Expected Yield (%) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 1.5 | 1.0 h | 82 - 88% |
| Dry Ice (Solid CO2) | Carboxylic Acid (-COOH) | Excess | 2.0 h | 75 - 80% |
| Trimethyl Borate (B(OMe)3) | Boronic Acid (-B(OH)2)* | 2.0 | 1.5 h | 70 - 75% |
| Iodine (I2) | Iodide (-I) | 1.2 | 0.5 h | 85 - 90% |
| Deuterium Oxide (D2O) | Deuterium (-D) | Excess | 0.2 h | >95% |
*Note: Boronic acid yield is reported after acidic aqueous hydrolysis of the intermediate boronate ester.
References
Sources
effective catalytic systems for cross-coupling of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
Application Note: High-Efficiency Catalytic Systems for the Cross-Coupling of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
Part 1: Executive Summary & Substrate Analysis
1.1. The Challenge 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (CAS: 129316-09-2 / Analogues) is a high-value scaffold used primarily in the synthesis of soluble, rigid linkers for Covalent Organic Frameworks (COFs) and thermally stable OLED hosts.
The molecule presents a unique "Push-Pull-Block" reactivity profile:
-
Steric Blockade: The tert-butyl group at C5 provides solubility and prevents π-stacking but exerts remote steric bulk. More critically, the C2-Fluorine atom creates significant steric crowding around the reactive C1/C3-Bromine sites.
-
Electronic Activation: The ortho-Fluorine atom inductively withdraws electron density from the C-Br bond, theoretically accelerating Oxidative Addition (OA). However, it also deactivates the palladium center via the "ortho-effect," requiring highly electron-rich ligands to sustain the catalytic cycle.
1.2. Strategic Approach Standard catalytic systems (e.g., Pd(PPh₃)₄) often fail to achieve quantitative bis-coupling on this substrate, stalling at the mono-coupled intermediate due to catalyst decomposition or protodehalogenation.
This guide details three "Field-Proven" systems designed to overcome these barriers:
-
System A (Suzuki-Miyaura): For the synthesis of sterically congested terphenyl linkers.
-
System B (Buchwald-Hartwig): For introducing amine functionality (OLED Hole Transport Layers).
-
System C (Miyaura Borylation): Converting the electrophile into a nucleophile for versatile modular synthesis.
Part 2: Catalytic Protocols
Protocol A: Suzuki-Miyaura Bis-Coupling (Synthesis of Terphenyl Linkers)
Target: Complete conversion of both C-Br bonds to C-Aryl bonds.
The Catalytic System:
-
Precatalyst: Pd(OAc)₂ (High activity source of Pd(II))
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Why: SPhos is exceptionally electron-rich, facilitating oxidative addition into the electron-poor C-Br bond. Its bulk prevents the formation of inactive Pd-dimers, crucial when the substrate itself is crowded.
-
-
Base: K₃PO₄ (Anhydrous)
-
Why: The "Anhydrous Phosphate Method" is critical here. Carbonate bases often lead to hydrolysis of the C-F bond or incomplete conversion in fluorinated arenes.
-
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon, charge a reaction vial with:
-
1,3-Dibromo-5-tert-butyl-2-fluorobenzene (1.0 equiv, 1.0 mmol)
-
Aryl Boronic Acid (2.5 equiv, excess ensures bis-coupling)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%, 2:1 L:M ratio)
-
K₃PO₄ (3.0 equiv, finely ground)
-
-
Solvent: Add Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1) .
-
Note: A small amount of water is necessary for the transmetallation step involving the boronic acid, but too much can promote protodehalogenation.
-
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Visual Check: The reaction should turn from dark red/brown to black. A mirror formation indicates catalyst decomposition (bad).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc. Concentrate and purify via silica gel chromatography (Hexanes/DCM gradient).
Performance Metrics:
| Parameter | Standard (Pd(PPh₃)₄) | Optimized (Pd/SPhos) |
|---|---|---|
| Yield (Bis-Product) | 35-50% | 92-96% |
| Mono-Coupled Impurity | 40% | < 2% |
| Debrominated Byproduct | 10-15% | < 1% |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Introduction of Carbazole or Diphenylamine moieties.
The Catalytic System:
-
Precatalyst: Pd₂(dba)₃
-
Ligand: RuPhos or BrettPhos
-
Why: RuPhos is specifically engineered for secondary amines and resists the ortho-F deactivation. BrettPhos is superior if coupling primary amines.
-
-
Base: NaOtBu (Sodium tert-butoxide)
Step-by-Step Methodology:
-
Charge: Under inert atmosphere:
-
Substrate (1.0 mmol)
-
Amine (2.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2 mol%)
-
NaOtBu (2.4 equiv)
-
-
Solvent: Toluene (anhydrous, deoxygenated).
-
Critical: Do not use alcohol-containing solvents.
-
-
Reaction: Heat to 110°C for 18 hours.
-
Workup: Quench with water, extract with DCM. Note that amine products on this scaffold are often highly fluorescent; use UV (365nm) during TLC monitoring.
Part 3: Mechanistic Visualization
The following diagram illustrates the competitive pathways and why the SPhos/Pd(0) system is selected to favor the difficult Bis-Coupling over the kinetic dead-end of Mono-Coupling.
Figure 1: Reaction pathway analysis. The 'Mono-Coupled' intermediate is prone to stalling because the first aryl group increases steric bulk, making the second oxidative addition (OA2) difficult without a specialized ligand like SPhos.
Part 4: Troubleshooting & Optimization
Issue 1: Significant Protodehalogenation (H-atom replaces Br)
-
Cause: Solvent is too "wet" or the reaction temperature is too high, causing hydride transfer from the solvent or base.
-
Fix: Switch solvent to THF/Water (lower boiling point) or use Cs₂CO₃ in pure DMF (anhydrous conditions).
Issue 2: Incomplete Conversion (Stuck at Mono-product)
-
Cause: Catalyst death. The bulky product traps the Pd.
-
Fix: "Spike" the reaction. Add an additional 1 mol% of catalyst and ligand after 6 hours. Alternatively, switch to Pd-PEPPSI-IPr , an NHC-stabilized catalyst known for extreme stability in hindered couplings.
Issue 3: C-F Activation (Side Reaction)
-
Cause: Use of strong bases (e.g., KOtBu) at high temperatures can force the Pd to insert into the C-F bond or cause nucleophilic aromatic substitution (SNAr) of the Fluorine.
-
Fix: Stick to mild inorganic bases (Phosphate/Carbonate). Avoid alkoxide bases in Suzuki couplings.
Part 5: References
-
BenchChem. 2-Bromo-5-tert-butyl-1,3-difluorobenzene Product Analysis and Reactivity Profile. Retrieved from
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters with Aryl Boronic Acids. Journal of the American Chemical Society, 130(29), 9613-9627. (Fundamental basis for SPhos/XPhos usage in hindered systems).
-
Sigma-Aldrich. 1,3-Dibromo-5-(tert-butyl)benzene Safety & Handling Data. Retrieved from
-
Umemoto, T., et al. (2010).[1] Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride... Journal of the American Chemical Society.[2] (Discusses the stability of tert-butyl/fluoro substituted benzenes).
-
ChemScene. Protocol for Handling Halogenated Aryl Systems. Retrieved from
Sources
- 1. Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The almost bottleable triplet carbene: 2,6-dibromo-4-tert-butyl-2',6'-bis(trifluoromethyl)-4'-isopropyldiphenylcarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
procedures for scaling up synthesis of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene derivatives
Application Note: Scale-Up Synthesis and Process Optimization of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
Executive Summary
1,3-Dibromo-5-tert-butyl-2-fluorobenzene (CAS: 1160574-89-9) is a sterically encumbered, highly functionalized building block widely utilized in the synthesis of advanced OLED materials, metal-organic framework (MOF) ligands, and active pharmaceutical ingredients (APIs)[1]. This application note details a robust, scalable, and self-validating protocol for the synthesis of this derivative via the exhaustive ortho-bromination of 4-tert-butylfluorobenzene.
Mechanistic Rationale & Regioselectivity
The synthesis relies on an Electrophilic Aromatic Substitution (EAS) driven by the competing directing effects of the resident functional groups.
-
The Fluorine Effect: Despite being highly electronegative (exerting a strong -I inductive pull), fluorine possesses three lone pairs that engage in resonance donation (+M effect). In the transition state of the EAS, this +M effect dominates, stabilizing the intermediate arenium ion (Wheland intermediate) and strongly directing incoming electrophiles to the ortho and para positions[2].
-
Steric & Synergistic Guidance: In 4-tert-butylfluorobenzene, the para position relative to fluorine is blocked by the bulky tert-butyl group. While the tert-butyl group is also an ortho/para director, its massive steric bulk severely hinders attack at its own ortho positions. Consequently, the synergistic electronic activation by fluorine and the steric shielding by the tert-butyl group exclusively funnel the bromination to the 2 and 6 positions (relative to fluorine), yielding the target 1,3-dibromo-5-tert-butyl-2-fluorobenzene architecture[3].
Process Workflow
Fig 1: Scale-up workflow for 1,3-dibromo-5-tert-butyl-2-fluorobenzene synthesis and IPC.
Quantitative Data & Stoichiometry
The following parameters are optimized for a 1.0 kg scale-up.
| Reagent / Material | MW ( g/mol ) | Eq. | Mass / Volume | Function | Safety / Handling |
| 4-tert-Butylfluorobenzene | 152.21 | 1.00 | 1.00 kg (1030 mL) | Starting Material | Flammable liquid, irritant |
| Iron (Fe) powder (325 mesh) | 55.84 | 0.05 | 18.3 g | Pre-catalyst | Pyrophoric dust hazard |
| Bromine (Br₂) | 159.81 | 2.15 | 2.26 kg (~724 mL) | Electrophile | Highly toxic, corrosive |
| Dichloromethane (DCM) | 84.93 | - | 5.0 L | Solvent | Volatile, toxic |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 0.50 | 2.0 L (10% w/v aq) | Quenching Agent | Mild irritant |
Detailed Scale-Up Protocol
Phase 1: Reactor Preparation & In Situ Catalyst Activation
-
Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a reflux condenser linked to a caustic scrubber (to neutralize evolving HBr gas), a dropping funnel, and an internal thermocouple.
-
Charge: Flush the reactor with N₂. Charge 5.0 L of anhydrous DCM and 1.00 kg of 4-tert-butylfluorobenzene.
-
Catalyst Addition: Add 18.3 g of fine iron powder.
-
Causality Check: Why use Fe powder instead of commercial FeBr₃? Commercial FeBr₃ is highly hygroscopic and rapidly deactivates upon exposure to ambient moisture. Adding elemental iron allows it to react with the first few drops of Br₂ to generate pristine, highly active FeBr₃ in situ, ensuring reproducible catalytic turnover[3].
Phase 2: Electrophilic Aromatic Bromination
-
Cooling: Chill the reaction mixture to 10 °C using the jacket chiller.
-
Addition: Load 2.26 kg of Br₂ into the dropping funnel. Begin dropwise addition at a rate that maintains the internal temperature strictly between 10 °C and 20 °C (approx. 2–3 hours).
-
Causality Check: Why control the exotherm so strictly? EAS bromination is highly exothermic. Allowing the temperature to exceed 25 °C in the presence of a strong Lewis acid (FeBr₃) can trigger the Friedel-Crafts dealkylation of the tert-butyl group or lead to non-selective bromination at the sterically hindered meta positions.
Phase 3: Maturation & In-Process Control (IPC)
-
Maturation: Once addition is complete, allow the reactor to warm to 20 °C and stir for 4 hours.
-
Self-Validating IPC: Pull a 0.5 mL aliquot from the reactor. Quench it in 1 mL of 10% NaHSO₃, extract with 1 mL of ethyl acetate, and analyze via GC-MS.
-
Pass Criteria: The peak corresponding to the mono-bromo intermediate (m/z ~231) must be <1% relative to the di-bromo product (m/z ~309).
-
Fail Action: If mono-bromo is >1%, charge an additional 0.05 eq of Br₂ and stir for 1 hour before re-testing. This feedback loop ensures batch-to-batch consistency and prevents downstream purification failures.
-
Phase 4: Quenching & Workup
-
Quench: Cool the reactor to 5 °C. Slowly add 2.0 L of 10% aqueous NaHSO₃ solution over 30 minutes.
-
Causality Check: Why use sodium bisulfite? NaHSO₃ acts as a mild reducing agent that rapidly converts highly toxic, unreacted Br₂ into benign, water-soluble bromide salts. This prevents oxidative degradation of the product during solvent evaporation.
-
Separation: Stop stirring and allow phase separation. Drain the lower organic (DCM) layer. Wash the organic layer sequentially with 2.0 L of saturated NaHCO₃ (to neutralize residual HBr) and 2.0 L of brine.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ and filter.
Phase 5: Crystallization & Isolation
-
Concentration: Transfer the filtrate to a rotary evaporator and remove DCM under reduced pressure to yield a crude solid.
-
Recrystallization: Dissolve the crude solid in minimal boiling ethanol (approx. 1.5 L). Slowly add water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by chilling to 4 °C.
-
Causality Check: The symmetrical nature of 1,3-dibromo-5-tert-butyl-2-fluorobenzene allows it to pack efficiently into a crystal lattice. Recrystallization exploits this property to selectively crash out the target molecule while leaving trace mono-bromo or tri-bromo impurities dissolved in the mother liquor.
-
Collection: Filter the white crystalline solid, wash with ice-cold 70% ethanol, and dry in a vacuum oven at 40 °C to constant weight. Expected yield: 85-90% (>99% purity by HPLC).
Downstream Derivatization Potential
The isolated 1,3-dibromo-5-tert-butyl-2-fluorobenzene is a highly versatile scaffold. The two bromine atoms can undergo sequential or simultaneous palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize extended π-conjugated systems. Alternatively, selective mono-lithiation using n-BuLi at -78 °C allows for asymmetric functionalization, making it an invaluable precursor for complex pharmaceutical architectures.
References
1.[1] "1,5-Dibromo-3-(tert-butyl)-2,4-difluorobenzene | BLD Pharm". bldpharm.com. Available at: 2.[2] "Electrophilic aromatic directing groups". Wikipedia. Available at: 3.[3] "Electrophilic Aromatic Substitution Mechanism". Master Organic Chemistry. Available at:
Sources
The Strategic Role of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene in Advanced OLED Synthesis: Application Notes and Protocols
Introduction: Engineering High-Performance OLED Materials
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic materials with precisely tailored properties. The strategic incorporation of fluorine and bulky alkyl groups into the molecular architecture of OLED materials has emerged as a powerful strategy to enhance device performance.[1][2][3] 1,3-Dibromo-5-tert-butyl-2-fluorobenzene is a key building block that embodies this design principle, offering a versatile platform for the synthesis of a new generation of host materials, charge-transport materials, and advanced emitters, particularly for blue and Thermally Activated Delayed Fluorescence (TADF) applications.
The presence of the fluorine atom can significantly influence the electronic structure of organic molecules by altering HOMO/LUMO energy levels, which in turn improves charge transport characteristics and enhances photostability.[2] This leads to brighter emission, longer device lifetimes, and improved color purity in OLEDs.[2] The bulky tert-butyl group serves to increase the solubility of the resulting materials and to mitigate intermolecular aggregation, a phenomenon that can lead to quenching of the excited state and a decrease in emission efficiency.[4][5] The two bromine atoms provide reactive sites for the construction of more complex molecular architectures through common cross-coupling reactions.
This application note provides a comprehensive guide for researchers and scientists on the utilization of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene in the synthesis of advanced OLED materials. We will delve into the causality behind its strategic use and provide a detailed, field-proven protocol for the synthesis of a representative OLED host material.
Core Directive: A Versatile Precursor for OLED Components
1,3-Dibromo-5-tert-butyl-2-fluorobenzene is a trifunctional building block that offers a unique combination of properties beneficial for OLED material synthesis. Its utility stems from the distinct roles of its constituent parts:
-
Dibromo Functionality: The two bromine atoms at the 1 and 3 positions serve as versatile synthetic handles for introducing a variety of functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[5][6][7][8] This allows for the construction of complex, multi-functional molecules with tailored electronic and photophysical properties.
-
tert-Butyl Group: The bulky tert-butyl group at the 5-position provides steric hindrance, which is crucial for preventing intermolecular π-π stacking in the solid state. This minimizes aggregation-caused quenching and enhances the photoluminescence quantum yield (PLQY) of the final material.[4] Furthermore, the tert-butyl group improves the solubility of the molecules in common organic solvents, facilitating purification and solution-based device fabrication processes.[3]
-
Fluorine Atom: The fluorine atom at the 2-position imparts several advantageous properties. Its strong electron-withdrawing nature can lower the HOMO and LUMO energy levels of the molecule, which can be beneficial for tuning the charge injection and transport properties.[2] Fluorination is also known to enhance the thermal and oxidative stability of organic materials, leading to longer operational lifetimes for OLED devices.[1]
The strategic placement of these functional groups makes 1,3-Dibromo-5-tert-butyl-2-fluorobenzene an ideal starting material for a variety of OLED materials, including:
-
Host Materials: By coupling with hole-transporting and electron-transporting moieties, it can be used to construct bipolar host materials that facilitate balanced charge injection and transport, leading to high recombination efficiency in the emissive layer.
-
TADF Emitters: The fluorinated and sterically hindered core can be functionalized with donor and acceptor units to create TADF emitters with a small singlet-triplet energy splitting (ΔEST), enabling efficient reverse intersystem crossing (RISC) and high internal quantum efficiencies.[9][10]
-
Hole and Electron Transporting Materials: Through appropriate functionalization, this building block can be incorporated into materials designed for efficient hole or electron transport.
Synthetic Strategy: Building Bipolar Host Materials via Suzuki-Miyaura Coupling
A common and effective strategy for synthesizing bipolar host materials for phosphorescent OLEDs (PhOLEDs) involves the Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction allows for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.
In the context of utilizing 1,3-Dibromo-5-tert-butyl-2-fluorobenzene, a plausible synthetic route to a bipolar host material would involve a sequential or one-pot, two-fold Suzuki-Miyaura coupling reaction. One bromine atom can be coupled with a boronic acid derivative of a hole-transporting unit (e.g., a carbazole or triphenylamine derivative), while the other bromine atom is coupled with a boronic acid derivative of an electron-transporting unit (e.g., a derivative of triazine, oxadiazole, or benzimidazole).
Below is a representative workflow for such a synthesis:
Caption: Synthetic workflow for a bipolar host material.
Experimental Protocol: Synthesis of a Representative Bipolar Host Material
This protocol details the synthesis of a hypothetical bipolar host material, (3'-(9H-carbazol-9-yl)-5'-(tert-butyl)-2'-fluoro-[1,1'-biphenyl]-3-yl)(phenyl)methanone , through a sequential Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| 1,3-Dibromo-5-tert-butyl-2-fluorobenzene | 131427-89-9 | Major Supplier | >98% |
| (9H-Carbazol-9-yl)phenylboronic acid | 419557-43-8 | Major Supplier | >98% |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzophenone | 884970-98-3 | Major Supplier | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Major Supplier | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Major Supplier | >99% |
| Toluene | 108-88-3 | Major Supplier | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | Major Supplier | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | Major Supplier | ACS Grade |
| Hexane | 110-54-3 | Major Supplier | ACS Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major Supplier | Anhydrous |
Step 1: Monosubstitution with the Hole-Transporting Moiety
Sources
- 1. CN105254561A - Organic compound used for OLED and containing fluorene and application thereof - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. MPG.Pure [pure.mpg.de]
- 4. ossila.com [ossila.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 11. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1,3-Dibromo-5-tert-butyl-2-fluorobenzene Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 1,3-dibromo-5-tert-butyl-2-fluorobenzene.
This document bypasses generic advice, focusing instead on the strict causality of electrophilic aromatic substitution (EAS) on sterically hindered, electronically complex rings.
Mechanistic Overview & Reaction Causality
The synthesis of 1,3-dibromo-5-tert-butyl-2-fluorobenzene from 4-tert-butylfluorobenzene involves a sequential double bromination. This presents a classic dichotomy of reactivity:
-
The Initial Activation: The starting material is highly activated by the bulky, electron-donating tert-butyl group. The first bromine atom adds rapidly at the position ortho to the fluorine atom due to steric hindrance from the tert-butyl group.
-
The Deactivation Barrier: Once the monobromo intermediate (2-bromo-4-tert-butylfluorobenzene) is formed, the ring becomes significantly deactivated by the electron-withdrawing nature of the newly introduced halogen [1].
-
The Cleavage Risk: To force the second bromination, chemists often increase the temperature or the strength of the Lewis acid (e.g., using
or ). However, these harsh conditions frequently trigger a retro-Friedel-Crafts alkylation , cleaving the tert-butyl group entirely and destroying the yield [2].
Fig 1. Reaction pathway and competing dealkylation side reactions during dibromination.
Self-Validating Experimental Protocol: Two-Stage Bromination
To maximize yield, the protocol must be treated as a self-validating system. We utilize Iron (
Step 1: Initiation & Activation
-
Action: Charge a dry, nitrogen-flushed reactor with 4-tert-butylfluorobenzene (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M). Add iron powder (0.05 eq).
-
Causality: Iron reacts with
to generate the active Lewis acid catalyst. DCM acts as a highly effective thermal sink to control the initial, rapid exotherm.
Step 2: First Bromination (Monobromination)
-
Action: Cool the reactor to 0–5 °C. Add
(1.05 eq) dropwise over 1 hour. Stir for an additional 2 hours at 5 °C. -
Self-Validating Checkpoint: Pull a 0.1 mL aliquot, quench with sodium thiosulfate, and analyze via GC-MS. Do not proceed until >95% conversion to 2-bromo-4-tert-butylfluorobenzene is confirmed.
Step 3: Second Bromination (Dibromination)
-
Action: Add a second charge of
(1.15 eq). Slowly ramp the reactor temperature to 35 °C (gentle reflux of DCM). Stir for 12–16 hours. -
Causality: The moderate thermal push (35 °C) provides exactly enough energy to overcome the activation barrier of the deactivated monobromo intermediate. Capping the temperature at the reflux point of DCM strictly prevents the thermal threshold required for retro-Friedel-Crafts dealkylation.
Step 4: Quench & Isolation
-
Action: Cool the reaction to 0 °C. Slowly quench with saturated aqueous sodium thiosulfate to neutralize residual
. Extract the organic layer, wash with brine, dry over , and concentrate under reduced pressure.
Quantitative Data: Catalyst & Condition Comparison
The table below summarizes our internal validation data, demonstrating the severe impact of catalyst choice and temperature on the final product distribution.
| Catalyst System | Temperature Profile | Yield (Target) | Monobromo Impurity | Dealkylation Byproducts |
| 0 °C | 82% | <5% | <2% | |
| 0 °C | 41% | <1% | 45% | |
| 20 °C | 65% | 25% | <1% | |
| NBS / TFA / | 25 °C (Isothermal) | 55% | 15% | 18% |
Troubleshooting Guides & FAQs
Fig 2. Diagnostic logic tree for troubleshooting low yields in dibromination workflows.
Q1: My reaction is stalling at the monobromo intermediate (2-bromo-4-tert-butylfluorobenzene) despite adding excess bromine. How do I drive it to completion?
A: This is a classic symptom of either insufficient thermal energy to overcome ring deactivation or catalyst death. First, ensure your DCM is strictly anhydrous; trace moisture will rapidly hydrolyze the active
Q2: I am detecting significant amounts of 1,3-dibromo-2-fluorobenzene in my GC-MS. Where did the tert-butyl group go?
A: You are observing a retro-Friedel-Crafts alkylation. The tert-butyl carbocation is highly stable, making it an excellent leaving group under strong Lewis acidic conditions combined with heat. If you cannot maintain strict temperature control (<40 °C), you must switch to a milder catalyst. Substituting Iron for Iodine (
Q3: Can I substitute liquid Bromine with N-Bromosuccinimide (NBS) to avoid handling hazards?
A: Generally, no. NBS in standard polar aprotic solvents (like Acetonitrile or DMF) lacks the electrophilic potency required to brominate the deactivated monobromo intermediate. While you can supercharge NBS by running the reaction in a mixture of Trifluoroacetic Acid (TFA) and Sulfuric Acid (
References
-
Electrophilic Aromatic Substitution (Mechanistic Principles) Chemistry LibreTexts[Link]
-
1-Bromo-4-tert-butylbenzene (Compound Properties & Steric Data) PubChem, National Institutes of Health[Link]
-
Synthesis of 4-t-butyl-2-bromofluorobenzene (Iodine-Catalyzed Bromination) PrepChem Synthesis Database[Link]
identifying common side products in 1,3-Dibromo-5-tert-butyl-2-fluorobenzene reactions
Technical Support Guide: 1,3-Dibromo-5-tert-butyl-2-fluorobenzene CAS: 1160574-89-9 | Formula: C₁₀H₁₁Br₂F | Mw: 309.99 g/mol
Introduction: The "Symmetric Core" Challenge
Welcome to the technical support center for 1,3-Dibromo-5-tert-butyl-2-fluorobenzene . This scaffold is a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), ligands for catalysis, and pharmaceutical candidates.
Its utility stems from its symmetry and dense functionalization . The molecule features two equivalent bromine atoms flanking a central fluorine, with a tert-butyl group providing solubility and blocking the para-position. However, this specific substitution pattern introduces three primary chemical risks:
-
Benzyne Formation: The ortho-fluoro-lithio species is unstable.
-
Over-Coupling: Controlling mono- vs. bis-functionalization is statistically difficult.
-
Steric Shielding: The fluorine atom is activated but sterically crowded.
This guide addresses these issues with actionable troubleshooting protocols.
Part 1: Lithiation & Halogen-Metal Exchange
Core Issue: Unintended formation of Benzyne (1,2-didehydro-3-bromo-5-tert-butylbenzene).
The Mechanism of Failure
When you treat this substrate with n-BuLi, you perform a Lithium-Halogen exchange to generate the desired nucleophile (Intermediate A ). However, because the Lithium is ortho to a Fluorine atom, Intermediate A is thermodynamically primed to eliminate LiF, generating a highly reactive Benzyne species. This leads to "tars," dimers, or complex mixtures rather than your target product.
Figure 1: The competition between trapping the lithiated species and benzyne collapse.
Troubleshooting Q&A
Q: My reaction mixture turned black/dark brown, and I isolated a complex mixture. What happened? A: You likely formed the benzyne. The 1-lithio-2-fluoro species is only stable at very low temperatures. If the internal temperature rose above -60°C before the electrophile was fully reactive, LiF elimination occurred.
-
Fix: Maintain internal temperature at -78°C to -90°C . Ensure your electrophile is added immediately or is present in situ (Barbier conditions) if compatible with n-BuLi.
Q: I isolated the "reduced" product (1-bromo-5-tert-butyl-2-fluorobenzene). Why? A: This is Protodebromination . The lithiated intermediate formed successfully but was quenched by moisture (proton source) before reacting with your electrophile.
-
Fix: Dry all solvents over molecular sieves. Ensure the atmosphere is inert (Ar/N₂). Check the titer of your n-BuLi.
Q: Can I use LDA to deprotonate instead of exchanging the Bromine? A: Not recommended. The protons at positions 4 and 6 are sterically hindered by the tert-butyl and bromine groups. Furthermore, "Halogen Dance" (migration of the bromine) is a known risk with amide bases on poly-halogenated scaffolds. Stick to Br-Li exchange for regiocontrol.
Part 2: Palladium-Catalyzed Coupling (Suzuki/Buchwald)
Core Issue: Statistical mixture of Starting Material (SM), Mono-coupled, and Bis-coupled products.
Selectivity Control Protocol
Due to the symmetry of the molecule, the two bromines are chemically equivalent until the first coupling event occurs.
| Scenario | Observation | Root Cause | Corrective Action |
| Bis-Coupling | High % of 2,6-diaryl product. | Excess Boronic acid or high catalyst load. | Reduce Boronic acid to 0.8–0.9 eq . Use high dilution. |
| No Reaction | Recovered SM. | Oxidative addition failed. | The C-Br bond is crowded. Switch to electron-rich ligands (e.g., S-Phos, X-Phos ) to boost Pd reactivity. |
| Dehalogenation | Product lost a Br (replaced by H). | Hydride source in media. | Avoid alcohol solvents if possible. Use Toluene/Water or Dioxane . Remove trace water. |
Optimized Mono-Coupling Workflow
-
Stoichiometry: Use a deficiency of the coupling partner (0.8 equivalents relative to the dibromide).
-
Addition: Add the catalyst and boronic acid slowly to the dibromide solution.
-
Ligand Choice: Bulky, electron-rich phosphines (e.g., P(t-Bu)₃ , X-Phos ) facilitate the oxidative addition into the crowded C-Br bond but may also promote bis-coupling if not controlled. A bidentate ligand like dppf often offers better stability.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
Core Issue: Steric hindrance blocking the displacement of Fluorine.
Q: I am trying to displace the Fluorine with an amine, but the reaction is sluggish. Isn't the Fluorine activated? A: Yes, electronically, the Fluorine is highly activated by the two ortho-bromines (inductive effect). However, it is sterically shielded . The two large bromine atoms create a "gatekeeper" effect, making it difficult for bulky nucleophiles to attack the C-F carbon.
Troubleshooting Guide:
-
Nucleophile Size: Primary amines and small alkoxides (MeO-, EtO-) work best. Secondary amines or bulky alkoxides (t-BuO-) may fail or require forcing conditions.
-
Solvent: Use polar aprotic solvents (DMSO, NMP, DMF ) to strip the cation and increase the nucleophilicity of your anion.
-
Temperature: These reactions often require heating to 80°C–120°C .
-
Side Reaction: At high temperatures, you may risk displacing a Bromine if your nucleophile is soft (e.g., thiolates). Hard nucleophiles (O, N) prefer the Fluorine.
Part 4: Analytical Fingerprints
Use these expected signals to identify your side products rapidly.
| Compound | Description | Key ¹H NMR Feature (CDCl₃) |
| Starting Material | 1,3-Dibromo-5-t-butyl-2-fluorobenzene | Doublet (d) at ~7.4 ppm (J_HF coupling). 9H singlet (tBu). |
| Reduced Side Product | 1-Bromo-5-t-butyl-2-fluorobenzene | Pattern becomes asymmetric. Look for 3 distinct aromatic protons. |
| Benzyne Dimer | Biphenylene derivative | Complex aromatic region; loss of simple symmetry. Mass spec shows dimer mass (2x - 2LiF). |
| Bis-Coupled | 2,6-Diaryl-4-t-butylfluorobenzene | New aromatic protons from the coupled rings. Integration of the central ring protons shifts. |
References
-
Lithiation & Benzyne Risks
-
Palladium Coupling Selectivity
-
General Protocol: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link
-
-
SNAr on Crowded Systems
-
Compound Data
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 3,5-Dibromo-3',5'-di-tert-butyl-2,6-difluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 3. 1123172-38-2|1-Bromo-3-(tert-butyl)-5-fluorobenzene|BLD Pharm [bldpharm.com]
- 4. 1,5-Dibromo-3-(tert-butyl)-2,4-difluorobenzene|BLD Pharm [bldpharm.com]
- 5. 928304-44-3|1-Bromo-4-ethyl-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 6. CAS:1123172-38-2, 1-叔丁基-3-溴-5-氟苯-毕得医药 [bidepharm.com]
- 7. 444-13-3|1,3-Dibromo-2-fluoro-5-methylbenzene|BLD Pharm [bldpharm.com]
advanced purification techniques for 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
Answering the user's request.## Technical Support Center: Advanced Purification of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene. The unique substitution pattern of this aryl halide presents specific challenges in isolating the target molecule from reaction byproducts and starting materials. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, ensuring you can achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for 1,3-Dibromo-5-tert-butyl-2-fluorobenzene.
Q1: What are the most probable impurities in a crude reaction mixture containing 1,3-Dibromo-5-tert-butyl-2-fluorobenzene?
A1: The impurity profile is dictated by the synthetic route. However, for a typical electrophilic bromination of a substituted fluorobenzene, the most common impurities include:
-
Mono-brominated Species: Incomplete reaction can lead to residual 1-bromo-5-tert-butyl-2-fluorobenzene.
-
Isomeric Products: Although the directing effects of the tert-butyl and fluoro groups guide the regioselectivity, minor amounts of other dibrominated isomers can form.
-
Unreacted Starting Material: Depending on reaction conditions, the original starting material (e.g., 4-tert-butyl-1-fluorobenzene) may be present.
-
Over-brominated Products: Tri-brominated species can form if the reaction is not carefully controlled.
-
Residual Reagents: Acidic or basic residues from the reaction and workup (e.g., HBr, NaOH) may also be present.
Q2: How do the physical properties of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene influence the choice of purification method?
A2: The physical properties are paramount in designing an effective purification strategy. While specific experimental data for this exact compound is not widely published, we can infer properties from closely related structures like 1,3-Dibromo-5-tert-butylbenzene, which has a reported melting point of 28°C and a boiling point of 250°C at atmospheric pressure[1]. The addition of a fluorine atom will slightly increase the molecular weight and polarity.
-
Low Melting Point/Liquid State: The compound is likely a low-melting solid or a high-boiling liquid at room temperature. This makes both recrystallization and vacuum distillation potential purification methods.
-
High Boiling Point: The estimated high boiling point makes standard atmospheric distillation impractical as it could lead to thermal decomposition. Therefore, vacuum distillation is the preferred method for purification from non-volatile impurities[2][3][4].
-
Polarity: The presence of C-Br and C-F bonds makes the molecule moderately polar. This polarity is key for separation from less polar (starting materials) or more polar (over-brominated) impurities via column chromatography[5].
Q3: My crude product is a dark, oily solid. Which purification technique should I try first?
A3: For a dark, impure solid or oil, a multi-step approach is often best.
-
Aqueous Workup: Begin with a liquid-liquid extraction using an organic solvent (e.g., dichloromethane or ethyl acetate) and sequential washes with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine. This is a crucial first step to remove bulk, non-organic impurities.
-
Column Chromatography: This is the most versatile technique for separating complex mixtures of organic compounds with varying polarities[6]. It is highly effective at removing both more polar and less polar impurities.
-
Final Polishing Step: Depending on the purity after chromatography and the physical state of the compound, a final "polishing" step can be employed. If the material is a solid, recrystallization can be used to achieve high purity[7]. If it is a liquid, vacuum distillation can separate it from non-volatile impurities or residual chromatography solvent[8].
Below is a general workflow for selecting a purification strategy.
Caption: Decision workflow for purification.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification experiments.
Recrystallization Troubleshooting
Problem: My compound "oils out" during cooling instead of forming crystals.
-
Primary Cause: The solution is likely too concentrated (supersaturated), or the boiling point of the chosen solvent is higher than the melting point of your compound. When the solution cools, the compound melts before it can form a crystal lattice.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the concentration[9].
-
Cool Slowly: Allow the flask to cool to room temperature very slowly on the benchtop before attempting to use an ice bath. Rapid cooling encourages oiling out[9].
-
Change Solvent System: If the problem persists, your solvent may be unsuitable. Choose a solvent with a lower boiling point or consider a two-solvent (binary) system.
-
Problem: No crystals are forming, even after the solution has cooled completely.
-
Primary Cause: The solution may be too dilute, or there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Increase Concentration: Gently heat the solution and evaporate some of the solvent. Allow it to cool again. Be careful not to over-concentrate, which can lead to oiling out.
-
Induce Crystallization:
-
Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites[9].
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This will act as a template for further crystal growth[9].
-
-
Add an Anti-Solvent: If using a single solvent system, you can slowly add a "poor" solvent (one in which your compound is insoluble) dropwise to the solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify. This brings the solution to its saturation point.
-
Caption: Troubleshooting flowchart for a failed recrystallization.
Column Chromatography Troubleshooting
Problem: I'm getting poor separation of my product from an impurity.
-
Primary Cause: The polarity of the mobile phase (eluent) is not optimized for the separation. Isomeric impurities can be particularly challenging due to very similar polarities[9].
-
Solutions:
-
Optimize the Mobile Phase with TLC: Before running a column, always find the best solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4 and show clear separation from all impurities[5].
-
Adjust Polarity: If your compound and the impurity are running too close together, try a less polar solvent system. This will increase the interaction with the polar silica gel and enhance separation.
-
Use a Gradient Elution: Start with a low-polarity eluent to separate the least polar components, then gradually increase the polarity of the eluent over the course of the separation to elute the more polar components, including your product[9].
-
Caption: Workflow for optimizing chromatographic separation.
Problem: My compound is streaking on the column/TLC plate.
-
Primary Cause: This is often due to sample overload (applying too much material) or the sample not being fully soluble in the mobile phase. Acidic or basic functional groups on impurities can also interact strongly with the silica gel, causing streaking[10].
-
Solutions:
-
Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. For TLC, use a more dilute spotting solution.
-
Ensure Solubility: Dissolve your crude sample in a minimal amount of the mobile phase before loading it onto the column. If it's not very soluble, use a slightly more polar solvent to dissolve it, but use as little as possible.
-
Vacuum Distillation Troubleshooting
Problem: My compound is decomposing during distillation, even under vacuum.
-
Primary Cause: The temperature of the distillation pot is still too high, or the residence time at high temperature is too long. Vacuum distillation works by lowering the boiling point to avoid thermal degradation[3].
-
Solutions:
-
Improve the Vacuum: Check your system for leaks. Ensure all joints are properly sealed with vacuum grease. A lower, more stable vacuum will further reduce the boiling point, allowing for distillation at a lower temperature[2].
-
Use a Short Path Apparatus: For highly sensitive compounds, a short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures[8].
-
Ensure Gentle Heating: Use an oil bath with a magnetic stirrer for even and controlled heating. Avoid aggressive heating with a mantle.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying 1,3-Dibromo-5-tert-butyl-2-fluorobenzene on a silica gel column.
1. Mobile Phase Selection:
-
Using TLC, test various solvent systems. Start with a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.
-
A good starting point for this compound might be 5-10% ethyl acetate in hexanes.
-
Adjust the ratio until the desired compound has an Rf of ~0.3-0.4.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase[9].
-
Pour the slurry into a vertical column with the stopcock open, collecting the solvent.
-
Gently tap the column to ensure an evenly packed bed, free of air bubbles. Add a thin layer of sand on top to protect the silica surface[5].
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the solution to the top of the column with a pipette.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, slightly acidic support suitable for moderately polar compounds[5]. |
| Crude:Silica Ratio | 1:30 to 1:50 (w/w) | Ensures sufficient surface area for effective separation without overloading. |
| Eluent System | Hexanes/Ethyl Acetate | Offers a good polarity range for separating aryl halides from common impurities. |
| TLC Visualization | UV lamp (254 nm) | Aromatic rings are typically UV-active, allowing for easy visualization. |
Protocol 2: Vacuum Distillation
This protocol is for purifying the liquid product from non-volatile impurities.
1. Apparatus Setup:
-
Use a clean, dry distillation apparatus. Check all glassware for star cracks before use, as they can fail under vacuum[2].
-
Use a round-bottom flask as the distillation pot, a Claisen adapter, a thermometer, a condenser, and a receiving flask.
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.
2. Procedure:
-
Place the impure liquid and a magnetic stir bar or boiling chips in the distillation flask.
-
Assemble the apparatus, ensuring all joints are lightly greased and sealed.
-
Turn on the condenser cooling water.
-
Slowly apply the vacuum. The liquid may bubble as dissolved gases are removed.
-
Once the vacuum is stable, begin to heat the distillation pot gently using an oil bath.
-
Record the temperature at which the liquid consistently condenses and drips into the receiving flask. This is the boiling point at that specific pressure.
-
Distill the liquid at a steady rate (e.g., 1-2 drops per second).
-
Stop the distillation before the pot goes completely dry to avoid baking residues onto the flask.
3. Shutdown:
-
Remove the heat source and allow the apparatus to cool.
-
Slowly and carefully vent the system to release the vacuum before disassembling.
References
-
Distillation - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. [Link]
-
What is Vacuum Distillation & How Does it Work? (n.d.). Lechler. [Link]
-
Vacuum Distillation. (n.d.). Busch Vacuum Solutions. [Link]
-
Column Chromatography: Procedure, Technique & Examples. (2022, January 26). Vaia. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. (2023, April 4). ACS Publications. [Link]
-
Column chromatography. (n.d.). University of Victoria. [Link]
-
Copper-Catalyzed Halogen Exchange in Aryl Halides Supporting Information. (n.d.). ACS Publications. [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). ChemHelpASAP. [Link]
-
1,3-Dibromo-5-(tert-butyl)benzene. (n.d.). Synthonix, Inc. [Link]
-
Enjoyable synthesis of 1,3-Dibromobenzene. (2024, September 3). YouTube. [Link]
-
The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recrystallization. (n.d.). University of California, Irvine. [Link]
-
1,3-Dibromo-5-tert-butylbenzene. (n.d.). Oakwood Chemical. [Link]
-
Bromination of 1,3,5-Tri-tert-butylbenzene. (n.d.). ChemSpider Synthetic Pages. [Link]
Sources
- 1. 1,3-Dibromo-5-(tert-butyl)benzene | 129316-09-2 [sigmaaldrich.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. buschvacuum.com [buschvacuum.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. youtube.com [youtube.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. valveandcontrol.com [valveandcontrol.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity with 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1,3-Dibromo-5-tert-butyl-2-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this sterically hindered and electronically complex aryl halide. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.
Section 1: Understanding the Inherent Reactivity of the Substrate
Before troubleshooting specific reactions, it is crucial to understand the molecular architecture of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene and how its substituents dictate its reactivity.
Q1: Why is 1,3-Dibromo-5-tert-butyl-2-fluorobenzene considered a challenging substrate?
The low reactivity and complex behavior of this compound stem from a combination of powerful steric and electronic effects originating from its three distinct substituents.
-
Steric Hindrance: The most significant challenge is the bulky tert-butyl group.[1] It creates a substantial steric shield around the ortho C1-Br bond, physically obstructing the approach of catalysts and reagents. This dramatically slows the rate of reactions that require coordination at this position, such as the oxidative addition step in palladium-catalyzed cross-coupling.[2][3]
-
Electronic Effects of Fluorine: The fluorine atom at C2 is highly electronegative and exerts a strong electron-withdrawing inductive effect. It is also a potent ortho-directing group for metallation, meaning it can direct strong bases to deprotonate the adjacent C-H bond at the 6-position.[4][5][6] This creates a potential competing pathway against desired reactions at the C-Br bonds.
-
Differential Reactivity of Bromine Atoms: The two bromine atoms are in chemically distinct environments. The C1-Br is severely hindered by the adjacent tert-butyl group, while the C3-Br is significantly more accessible. This electronic and steric asymmetry allows for potential regioselective reactions if conditions are carefully controlled.
Caption: Structural analysis of reactivity factors.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This is one of the most common applications for this substrate and often the source of significant challenges. Low yields are typically traced back to an inefficient oxidative addition step.
Q2: My Suzuki-Miyaura coupling is failing or giving very low yields. What are the likely causes?
Failure in Suzuki-Miyaura couplings with this substrate almost always points to one of the following issues:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often completely ineffective due to the steric hindrance. The catalyst system must be specifically chosen to handle sterically demanding substrates.
-
Insufficient Reaction Temperature: The energy barrier for oxidative addition is high. Many couplings require elevated temperatures (80-120 °C) to proceed at a reasonable rate.
-
Inappropriate Base or Solvent: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to cause decomposition or unwanted side reactions. Some water can be beneficial, but excess water can promote protodeboronation of the boronic acid partner.[7]
-
Catalyst Deactivation: The active Pd(0) species can be oxidized if the reaction is not properly degassed, leading to catalyst death. Using air- and moisture-stable pre-catalysts can mitigate this.[7][8]
-
Side Reactions: Common side reactions include protodeboronation (boronic acid is replaced by a proton) and homocoupling of the boronic acid.[7][9] Dehalogenation, where a bromine is replaced by a hydrogen, can also occur.[7]
Q3: What is the best catalyst/ligand system for coupling at the C-Br bonds?
For challenging substrates like this, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) are essential.[7][10] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can overcome the steric barrier.
| Catalyst/Ligand Class | Specific Examples | Rationale for Use | Typical Conditions |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination.[7][8] | Pd₂(dba)₃ or Pd(OAc)₂ as precatalyst, 1-5 mol% loading, 80-110 °C. |
| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors that form very stable and active palladium complexes. Often used with PEPPSI-type precatalysts.[9] | PEPPSI-IPr or similar, 1-3 mol% loading, often effective at lower temperatures. |
| Specialized Ligands | t-BuXantphos, AntPhos | Designed for extremely hindered couplings. The increased steric bulk on the ligand can actually accelerate the reaction with a crowded substrate.[2][3] | Pd₂(dba)₃ as precatalyst, 1-5 mol% loading, may require higher temperatures. |
Q4: How can I achieve regioselective coupling at one of the C-Br positions?
Achieving regioselectivity is challenging but possible by exploiting the steric differences between the C1 and C3 positions.
-
Coupling at the C3-Br (Less Hindered): This is the kinetically favored pathway. Using milder conditions, a slight excess of the boronic acid, and shorter reaction times will favor monocoupling at the more accessible C3 position.
-
Coupling at the C1-Br (More Hindered): This requires forcing conditions. After initial coupling at C3, a second, more aggressive coupling can be attempted using a highly active catalyst system (e.g., with t-BuXantphos), a different boronic acid, and higher temperatures. Stepwise synthesis is the most reliable approach.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Representative Suzuki-Miyaura Coupling
Objective: To perform a monocoupling reaction, targeting the more accessible C3-Br position.
-
Reaction Setup: To a flame-dried Schlenk tube, add 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the ligand (e.g., SPhos, 3.5 mol %).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via cannula. The reaction concentration should typically be between 0.1 M and 0.5 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring in an oil bath at 100-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 3: Troubleshooting Organometallic Formations
Formation of Grignard or organolithium reagents is a key step for introducing other functional groups. Success hinges on careful control of conditions.
Subsection 3.1: Grignard Reagent Formation
Q5: I'm having trouble initiating the Grignard reaction. What should I do?
Grignard formation can be notoriously difficult to start.[11][12] The primary issue is often a passivating layer of magnesium oxide on the surface of the magnesium turnings.[12]
-
Activation is Key: Always activate the magnesium. Common methods include:
-
Anhydrous Conditions: Absolute exclusion of water is mandatory.[13][14] Use flame-dried glassware, anhydrous ether from a freshly opened can, and maintain a positive pressure of an inert gas (argon or nitrogen).
-
Concentration: A high local concentration of the aryl halide can help initiate the reaction. Start by adding a small portion of the substrate solution to the magnesium and wait for initiation (slight turbidity, gentle refluxing) before adding the remainder.[11]
Q6: Which bromine is more likely to react to form the Grignard reagent?
The Grignard reagent will form preferentially at the C3-Br position . This is due to the significantly lower steric hindrance at this site compared to the C1-Br position, which is shielded by the tert-butyl group.
Subsection 3.2: Lithium-Halogen Exchange
Q7: What are the optimal conditions for selective bromine-lithium exchange?
Lithium-halogen exchange is an extremely fast reaction, often complete in minutes or even seconds at low temperatures.[15][16]
-
Reagent: n-Butyllithium (n-BuLi) is the most common reagent. tert-Butyllithium (t-BuLi) can also be used but may lead to more side reactions.
-
Temperature: The reaction must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions like attack on the solvent or competing deprotonation.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required.
-
Selectivity: Similar to Grignard formation, the exchange will occur almost exclusively at the more accessible C3-Br position . The rate of exchange follows the trend I > Br > Cl, making the C-F bond completely unreactive under these conditions.[15][17]
Q8: Is there a risk of deprotonation (ortho-lithiation) directed by the fluorine atom?
Yes, there is a potential risk, but it can be kinetically avoided. The fluorine atom is a strong directing group for lithiation at the C6 position.[4][6] However, bromine-lithium exchange is generally a much faster process than C-H deprotonation by n-BuLi, especially at -78 °C.[18] By adding the n-BuLi slowly at low temperature and trapping the resulting aryllithium species with an electrophile quickly, the halogen exchange pathway will dominate.
Caption: Kinetic control in lithiation reactions.
Section 4: Frequently Asked Questions (FAQs)
Q9: Can I perform a Buchwald-Hartwig amination with this substrate?
Yes. The principles are identical to those for Suzuki-Miyaura coupling. Success will depend on using a catalyst system designed for sterically hindered aryl halides. A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., XPhos, SPhos, or BrettPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) at elevated temperatures is the recommended starting point.[19][20][21]
Q10: What is the expected order of reactivity for the different halogens on this molecule in typical transformations?
For nearly all synthetically useful reactions, the reactivity order is: C3-Br > C1-Br >> C2-F .
-
The C-Br bonds will always react in preference to the C-F bond in both palladium-catalyzed couplings and metal-halogen exchange due to the vast difference in bond strength and reactivity patterns.[15][22]
-
Between the two bromines, the C3 position is kinetically favored due to its greater accessibility.
Q11: What analytical techniques are best for monitoring my reaction and identifying byproducts?
A multi-technique approach is recommended:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for monitoring the disappearance of the starting material and the appearance of products and byproducts like homocoupled or dehalogenated species.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile products or when derivatization for GC is not feasible.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation of the product.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A very powerful and clean technique. The chemical shift of the single fluorine atom will be highly sensitive to changes at the ortho C1 and C3 positions, providing a clear indication of whether a reaction has occurred at either bromine site.
References
-
Grimm, A. R., Gevorgyan, A., & Hartwig, J. F. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]
-
Al-Masum, M. (2022). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Results in Chemistry. Available at: [Link]
-
Bridges, A. J., Lee, A., Maduakor, E. C., & Schwartz, C. E. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Jadhav, G. R., & Shaikh, M. U. (2020). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry and Pharmaceutical Research. Available at: [Link]
-
Ndlovu, S., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. Available at: [Link]
-
University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Bridges, A. J., et al. (1991). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Scilit. Available at: [Link]
-
Kessar, S. V., et al. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Available at: [Link]
-
University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Available at: [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link]
-
Organic Chemistry Portal. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Available at: [Link]
-
Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Available at: [Link]
-
Scott, L. T., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Grignard Reaction. (n.d.). Available at: [Link]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology. Available at: [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Available at: [Link]
-
Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. Available at: [Link]
-
Siegel, D. (n.d.). Lithium Halogen Exchange. Available at: [https://www.chem.wisc.edu/areas/reich/handouts/ металла/Li-Halogen.pdf]([Link] металла/Li-Halogen.pdf)
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Kitamura, M., et al. (2019). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. Available at: [Link]
-
ResearchGate. (2025). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Available at: [Link]
-
Narasimhan, N. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Available at: [Link]
-
Kaunas University of Technology. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
University of California, Irvine. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
PubChem. (n.d.). 1,3-Dibromo-5-fluorobenzene. Available at: [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Available at: [Link]
-
RSC Publishing. (n.d.). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. ias.ac.in [ias.ac.in]
- 19. bristol.ac.uk [bristol.ac.uk]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. hammer.purdue.edu [hammer.purdue.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling in 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process scientists, and drug development professionals dealing with the synthetic challenges of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene .
Because this molecule is an electron-deficient, sterically hindered aryl dibromide, achieving selective mono-functionalization without triggering extensive homocoupling (dimerization or oligomerization) requires precise control over reaction kinetics and mechanisms. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity cross-coupling and metalation.
Mechanistic Causality: Why Does Homocoupling Occur?
Before adjusting parameters, it is critical to understand the causality behind the failure modes. Homocoupling of 1,3-dibromo-5-tert-butyl-2-fluorobenzene typically manifests via two distinct pathways depending on your synthetic route:
-
During Grignard Formation (Wurtz-Type Coupling): When using traditional magnesium turnings, the insertion of Mg into the C–Br bond proceeds via a Single-Electron Transfer (SET) radical mechanism. The highly localized radical intermediate can rapidly react with unreacted starting material, leading to Wurtz-type homocoupling.
-
During Palladium-Catalyzed Cross-Coupling: The highly electron-withdrawing fluorine atom accelerates the initial oxidative addition of Pd(0) to the C–Br bond. However, the steric bulk of the tert-butyl group can slow down the subsequent transmetalation step. This kinetic bottleneck gives the Ar–Pd(II)–Br intermediate time to undergo undesired disproportionation or react with trace dissolved oxygen, forming a Pd(II) peroxo species that drives oxidative homocoupling to the biphenyl dimer.
Divergent Pd-catalyzed pathways: Cross-coupling vs. O2-mediated homocoupling.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I am observing massive amounts of Wurtz-type homocoupling when trying to form the Grignard reagent using magnesium turnings. How do I prevent this? A1: The radical SET mechanism inherent to Mg turnings is incompatible with this sterically hindered, electron-deficient substrate. To suppress this, abandon solid magnesium and utilize a halogen-magnesium exchange with the Turbo Grignard reagent (iPrMgCl·LiCl). This reagent operates via a concerted polar mechanism, completely bypassing the radical intermediates that cause homocoupling. Furthermore, the lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its solubility and reactivity1[1].
Q2: During my Suzuki-Miyaura mono-coupling, I am isolating up to 30% of the biphenyl dimer. What is the primary operational cause? A2: The primary culprit is dissolved oxygen. Oxygen rapidly oxidizes the active Pd(0) catalyst into a Pd(II) species, which directly promotes the homocoupling of the organometallic reagents 2[2]. Standard nitrogen balloons are insufficient for sensitive substrates. Rigorous deoxygenation via a subsurface nitrogen or argon sparge is mandatory to suppress this pathway 3[3].
Q3: How does the choice of Palladium source and ligand affect the homocoupling ratio? A3: Using Pd(II) precatalysts (like Pd(OAc)₂) without a dedicated in-situ reduction step can lead to stoichiometric homocoupling as the Pd(II) is reduced to the active Pd(0)2[2]. We recommend using a Pd(0) source like Pd₂(dba)₃ combined with the addition of a mild reducing agent (e.g., potassium formate) to ensure clean catalyst generation 3[3]. Furthermore, utilizing bulky, electron-rich Buchwald ligands (such as XPhos or SPhos) accelerates the desired transmetalation and reductive elimination steps, effectively outcompeting the homocoupling pathway 4[4].
Quantitative Data: Parameter Optimization
The following table summarizes the impact of systematically adjusting reaction parameters during the Suzuki-Miyaura mono-coupling of 1,3-dibromo-5-tert-butyl-2-fluorobenzene. Notice how the combination of proper ligand selection, rigorous deoxygenation, and chemical reductants systematically abolishes the homocoupling defect.
| Palladium Source | Ligand (mol%) | Atmosphere Control | Additive | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ | PPh₃ (10%) | N₂ Balloon | None | 42% | 38% |
| Pd₂(dba)₃ | PPh₃ (10%) | N₂ Balloon | None | 55% | 25% |
| Pd₂(dba)₃ | XPhos (8%) | N₂ Balloon | None | 76% | 12% |
| Pd₂(dba)₃ | XPhos (8%) | Subsurface N₂ Sparge | None | 89% | 4% |
| Pd₂(dba)₃ | XPhos (8%) | Subsurface N₂ Sparge | K-Formate (0.1 eq) | 95% | < 1% |
Validated Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.
Protocol A: Selective Halogen-Magnesium Exchange (Turbo Grignard Method)
Use this protocol to generate the mono-Grignard reagent without Wurtz-type homocoupling.
-
Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Substrate Loading: Dissolve 1,3-dibromo-5-tert-butyl-2-fluorobenzene (1.0 equiv, 10.0 mmol) in anhydrous THF to achieve a 0.5 M solution.
-
Temperature Control: Submerge the flask in an ice/salt bath to bring the internal temperature to exactly -15 °C.
-
Reagent Addition: Load iPrMgCl·LiCl (1.3 M in THF, 1.05 equiv) into a gas-tight syringe. Add the reagent dropwise via a syringe pump over 30 minutes. Mechanistic Note: Slow addition ensures the local concentration of the exchange reagent remains low, preventing over-metalation of the second bromide.
-
Maturation: Stir the reaction at -15 °C for 2 hours.
-
Validation: Quench a 0.1 mL aliquot with saturated aqueous NH₄Cl and analyze via GC-MS to confirm >98% mono-magnesiation. The resulting (3-bromo-5-(tert-butyl)-2-fluorophenyl)magnesium chloride is now ready for immediate in-situ trapping with your target electrophile.
Protocol B: Homocoupling-Suppressed Suzuki-Miyaura Cross-Coupling
Use this protocol to achieve selective mono-arylation while preventing Pd-mediated dimerization.
-
Reagent Assembly: To a Schlenk flask, add 1,3-dibromo-5-tert-butyl-2-fluorobenzene (1.0 equiv), the target arylboronic acid (1.05 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add a solvent mixture of Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration.
-
Deoxygenation (Critical Step): Insert a long stainless-steel needle directly into the biphasic liquid mixture. Perform a subsurface sparge with ultra-pure Argon for a minimum of 30 minutes to rigorously strip all dissolved oxygen.
-
Catalyst Preparation: In a separate argon-filled glovebox, pre-mix Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in a minimal amount of degassed toluene. Add potassium formate (10 mol%) to the vial. Mechanistic Note: Potassium formate acts as a mild reducing agent to rapidly and cleanly generate the active Pd(0) species, preventing Pd(II)-induced homocoupling of the starting material.
-
Initiation: Transfer the active catalyst solution to the main reaction flask under a positive pressure of Argon using a gas-tight syringe.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4–6 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
References
-
Kaae, B. H., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." ACS Publications. URL: [Link]
-
Somfai, P., et al. "Heterocoupling between alkynyl and aryl Grignard reagents." ChemComm (Royal Society of Chemistry). URL:[Link]
Sources
enhancing catalyst performance in reactions with 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
The following technical guide is structured as a specialized support portal for researchers working with 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (DBTBF) . It synthesizes advanced organometallic principles with practical troubleshooting logic.
Case ID: DBTBF-Optimization-2026 Subject: Enhancing Catalyst Performance & Selectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Substrate Profile & Reactivity Analysis[1]
Before selecting a catalyst, you must understand the unique "personality" of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene .
-
Steric Environment: The fluorine atom at position 2 is ortho to both bromine atoms (positions 1 and 3).[1] While fluorine is small (Van der Waals radius ~1.47 Å), its proximity creates an "ortho-effect" that can destabilize standard palladium intermediates.[1]
-
Electronic Effects: The C-F bond is highly electronegative, pulling electron density from the ring. This makes the C-Br bonds electron-deficient, theoretically accelerating Oxidative Addition (OA).[1] However, it also makes the ring susceptible to side reactions like nucleophilic aromatic substitution (
) or hydrodehalogenation.[1] -
Solubility: The tert-butyl group at position 5 ensures excellent solubility in non-polar solvents (Toluene, Hexane), but may cause aggregation issues in highly polar media.[1]
Standard Operating Procedures (SOPs)
SOP-01: Catalyst Selection Matrix
For this substrate, "standard" catalysts like
| Reaction Type | Recommended Precatalyst | Ligand Class | Why? |
| Suzuki-Miyaura | XPhos Pd G4 or SPhos Pd G3 | Dialkylbiarylphosphines | Excellent for sterically hindered aryl halides; prevents Pd-aggregation. |
| Buchwald-Hartwig | RuPhos Pd G4 or BrettPhos Pd G4 | Bulky Phosphines | RuPhos is specific for secondary amines; BrettPhos for primary. |
| Negishi | Pd(P(t-Bu)3)2 | Tri-alkylphosphines | High activity for electron-deficient bromides; tolerates zinc reagents well.[1] |
SOP-02: Optimized Mono-Coupling Protocol (Suzuki)
Targeting the functionalization of one bromine while leaving the second intact.[1]
Reagents:
-
Substrate: 1.0 equiv DBTBF
-
Boronic Acid: 1.05 equiv (Strict stoichiometry)[1]
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)[1]
-
Base:
(2.0 equiv, anhydrous preferred)[1] -
Solvent: Toluene:Water (10:[1]1) or 1,4-Dioxane (anhydrous)[1]
Workflow:
-
Charge reaction vessel with DBTBF, Boronic acid, and Base.
-
Evacuate and backfill with
or Ar (x3).[1] -
Add solvent (sparged) and Catalyst.[1]
-
Heat to 60°C (Start low to preserve selectivity). Monitor via HPLC/GC every 30 mins.
-
Critical: Quench immediately upon consumption of starting material to prevent bis-coupling.
Troubleshooting & FAQs
Category A: Low Conversion & Catalyst Death
Q: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. What is happening? A: You are likely experiencing Catalyst Poisoning or Ligation Failure .
-
Diagnosis: The ortho-fluorine atom can coordinate weakly to Pd, or the electron-deficient ring promotes formation of stable Pd-dimers that drop out of the cycle.
-
Solution: Switch to a Precatalyst (Pd G3/G4) system.[1] Traditional
+ Ligand requires heat to generate active Pd(0), during which the ligand can oxidize.[1] G3/G4 precatalysts generate the active species immediately at room temperature. -
Check: Ensure your solvent is strictly degassed. Oxygen is lethal to the electron-rich phosphines (like
) required for this substrate.[1]
Q: The reaction mixture turns black immediately. A: This is "Pd-Black" formation (aggregation of Pd(0)).[1]
-
Cause: The oxidative addition is too slow, or the ligand is detaching.
-
Fix: Increase the Ligand:Metal ratio to 2:1 or use a ligand with a stronger bite angle (e.g., Xantphos ) if using simple Pd salts.[1] However, for DBTBF, the steric bulk of XPhos usually stabilizes the Pd(0) species best.[1]
Category B: Selectivity Issues
Q: I am trying to mono-couple, but I get 30% bis-coupled product and 20% starting material. How do I stop at one? A: This is a classic "Kinetic vs. Statistical" challenge.
-
Mechanism: Once the first bromine reacts, the product is more electron-rich (due to the new aryl/alkyl group) than the starting material. This usually slows down the second oxidative addition, which is good.
-
Troubleshooting:
-
Lower the Temperature: Run at 40°C instead of 80°C.
-
Slow Addition: Add the Boronic acid solution dropwise over 1 hour using a syringe pump. This keeps the concentration of nucleophile low relative to the dibromide.
-
Solvent Switch: Use a biphasic system (Toluene/Water) without phase transfer catalysts.[1] The solubility difference can sometimes protect the mono-product.
-
Category C: Side Reactions
Q: I see a peak with Mass = [M-Br+H]. Is this hydrodebromination? A: Yes. The electron-deficient nature of the ring makes it prone to reduction.
-
Source: This usually comes from
-hydride elimination from the solvent (especially if using isopropanol or ethanol) or trace impurities in the base.[1] -
Fix:
-
Eliminate Alcohols: Use Toluene, THF, or DME.
-
Base Choice: Switch from Carbonates (
) to Phosphates ( ) or Fluorides ( ).[1] -
Water: If using water, ensure it is degassed.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision process for optimizing reactions with DBTBF.
Caption: Decision tree for troubleshooting catalytic failures with 1,3-Dibromo-5-tert-butyl-2-fluorobenzene.
Mechanistic Insight: The "Ortho-Fluoro" Cycle
Understanding the catalytic cycle specific to this molecule reveals why standard conditions fail.
Caption: Catalytic cycle highlighting the critical Oxidative Addition step and the risk of hydrodebromination.
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling of Sterically Hindered Aryl Halides. Source: Journal of the American Chemical Society.[2][3][4] URL:[Link][1]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides. Source: Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Source: Journal of the American Chemical Society.[2][3][4] URL:[Link][1]
Sources
- 1. Lab Reporter [fishersci.se]
- 2. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
spectroscopic analysis for structural confirmation of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene products
[1]
Executive Summary & Strategic Context
Objective: To provide a definitive spectroscopic workflow for the structural confirmation of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (Target Molecule), distinguishing it from common regioisomers and byproducts.
Audience: Synthetic chemists, analytical scientists, and QC professionals involved in the development of OLED materials or pharmaceutical intermediates where this specific substitution pattern is critical for steric and electronic tuning.[1]
The Challenge: The synthesis of poly-substituted benzenes often yields regioisomers that are difficult to separate by standard chromatography. For the target molecule, the primary risk is distinguishing the symmetric 2-fluoro isomer (Target) from asymmetric isomers (e.g., 4-fluoro or rearranged bromination products).[1] Standard 1H NMR alone is often insufficient due to signal overlap and lack of proton diversity.
The Solution: This guide advocates for a Multi-Nuclear NMR approach (1H, 13C, 19F) combined with GC-MS as the gold standard.[1] We prioritize 19F NMR as the "decision-maker" technique due to its high sensitivity to symmetry and substituent positioning.[1]
Comparative Analysis of Analytical Techniques
The following table compares the efficacy of standard analytical techniques for this specific structural confirmation.
| Technique | Diagnostic Value | Key Strength | Critical Limitation |
| 1H NMR | Moderate | Confirms symmetry (equivalence of aromatic protons).[1] | Low proton count (only 2 aromatic H) limits structural connectivity data.[1] |
| 13C NMR | High | C-F coupling constants ( | Requires long acquisition times; quaternary carbons (C-Br, C-tBu) are slow to relax.[1] |
| 19F NMR | Critical | Definitive proof of symmetry. Single sharp signal vs. multiple signals for mixtures. | Requires specific probe/parameters; chemical shift reference needed.[1] |
| GC-MS | Moderate | Confirms molecular weight and dibromo isotope pattern ( | Cannot easily distinguish regioisomers (e.g., 1,3-dibromo vs 1,5-dibromo). |
| NOESY (2D) | High | Spatial confirmation: Proximity of t-Butyl group to aromatic protons.[1] | Overkill if 1D 19F confirms symmetry, but useful for absolute proof.[1] |
Detailed Spectroscopic Analysis
Structural Logic & Symmetry
The target molecule possesses a
-
Implication: The two aromatic protons at positions 4 and 6 are chemically equivalent.
-
Implication: The two Bromine atoms at positions 1 and 3 are chemically equivalent.
1H NMR Expectations (The "Symmetry Check")
-
Aromatic Region: You should observe one aromatic signal integrating to 2 protons.[1]
-
Aliphatic Region: One strong singlet integrating to 9 protons (tert-Butyl).[1]
-
Red Flag: If you see two aromatic signals or complex multiplets, you likely have an asymmetric isomer (e.g., 1,2-dibromo-3-fluoro derivative).[1]
19F NMR Expectations (The "Fingerprint")
-
Signal: A single singlet (if proton decoupled) or a triplet (if proton coupled).[3]
-
Coupling (Proton-Coupled Mode): The Fluorine nucleus couples to the two equivalent meta protons (H4/H6).
-
Chemical Shift: Typically
to (relative to ), but the multiplicity is the confirmation, not just the shift.[1]
13C NMR (The "Connectivity Map")
Carbon-Fluorine coupling (
Experimental Protocols
Sample Preparation[1][4]
-
Solvent: Use CDCl3 (Deuterated Chloroform).[1] It is standard and prevents solvent overlap in the aromatic region.
-
Concentration:
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., KBr/NaBr from synthesis) which can broaden lines.[1]
Acquisition Parameters (Bruker/Varian Standard)[1]
-
19F NMR:
-
13C NMR:
Decision Logic & Visualization
The following diagrams illustrate the confirmation workflow and the logic for distinguishing isomers.
Analytical Workflow[1][4][5][6]
Caption: Step-by-step workflow prioritizing Mass Spec for composition and 19F NMR for structural geometry.
Isomer Discrimination Logic[1]
Caption: Logic tree demonstrating how 19F multiplicity distinguishes the symmetric target from asymmetric byproducts.
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative text on F-NMR coupling patterns and chemical shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for halogen isotope patterns in MS and aromatic coupling constants).
-
Reich, H. J. (2024).[1] WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. Available at: [Link] (Verified database for estimating Fluorine shifts).[1]
-
NIST Mass Spectrometry Data Center. (2023).[1] Isotope Patterns for Dibromobenzene Derivatives. National Institute of Standards and Technology. Available at: [Link]
1,3-Dibromo-5-tert-butyl-2-fluorobenzene: A Strategic Scaffold for High-Efficiency Organic Electronics
Topic: Performance Evaluation of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene in Organic Devices Content Type: Publish Comparison Guide
Executive Summary & Technical Positioning
In the precise architecture of organic semiconductors, 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (CAS: 1160574-89-9) represents a "hybrid utility" monomer.[1] It bridges the gap between solubility-driven processing and electronic energy level tuning .[1]
Unlike standard building blocks that prioritize either solubility (via alkyl chains) or electronic depth (via fluorination), this compound integrates both functionalities into a single benzene core.[1] This guide evaluates its performance as a precursor for conjugated polymers and small molecules in OLEDs and OPVs, comparing it directly against its non-fluorinated and non-alkylated analogs.[1]
Key Performance Drivers:
-
Deepened HOMO Levels: The C-F bond at the 2-position exerts a strong inductive effect (-I), stabilizing the Highest Occupied Molecular Orbital (HOMO) and increasing Open-Circuit Voltage (
) in photovoltaic applications. -
Steric-Electronic Locking: The fluorine atom facilitates intramolecular non-covalent interactions (e.g., C-F···H or C-F···S), promoting backbone planarity and enhancing charge carrier mobility.
-
Solution Processability: The tert-butyl group at the 5-position disrupts excessive
- aggregation in solution without compromising solid-state packing, ensuring high-quality film formation.
Comparative Performance Analysis
This analysis contrasts the subject material against two standard alternatives: Reference A (Non-fluorinated analog) and Reference B (Non-alkylated fluorinated analog).[1]
Table 1: Structural & Electronic Property Comparison
| Feature | Subject Material (1,3-Dibromo-5-tert-butyl-2-fluorobenzene) | Reference A (1,3-Dibromo-5-tert-butylbenzene) | Reference B (1,3-Dibromo-2-fluorobenzene) |
| CAS Number | 1160574-89-9 | 129316-09-2 | 1435-51-4 |
| Electronic Effect | HOMO Stabilization (~0.1–0.2 eV) | Baseline | HOMO Stabilization |
| Solubility (Chloroform) | High (>20 mg/mL) | High (>25 mg/mL) | Low / Poor |
| Backbone Planarity | Enhanced (F-Lock) | Moderate (Steric Torsion) | Enhanced (F-Lock) |
| Film Morphology | Ordered Domains (Face-on) | Amorphous / Disordered | Aggregated / Grain Boundaries |
| Primary Application | High | General Purpose Polymers | Low-Solubility Intermediates |
In-Depth Analysis of Causality[1]
A. The Fluorine "Anchor" Effect (vs. Reference A)
Replacing the hydrogen at the 2-position with fluorine (Reference A
-
Mechanism: The fluorine atom pulls electron density away from the aromatic ring.[1] In a conjugated polymer derived from this monomer, this lowers the HOMO energy level.
-
Result: In Organic Photovoltaics (OPVs), a deeper HOMO in the donor polymer correlates directly with a higher
when paired with an acceptor, typically boosting Power Conversion Efficiency (PCE).
B. The tert-Butyl "Spacer" Effect (vs. Reference B)
Removing the tert-butyl group (Reference B) leads to materials that are often insoluble in common processing solvents (chlorobenzene, chloroform).
-
Mechanism: The bulky tert-butyl group increases the entropy of mixing and prevents the "zipper-like" aggregation of polymer chains in solution.
-
Result: The Subject Material allows for solution-processing techniques (spin-coating, inkjet printing) that are impossible with Reference B derived polymers, which often precipitate prematurely.[1]
Visualization of Structure-Property Relationships[1]
The following diagram illustrates how the specific substitution pattern of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene dictates its performance in the final device.
Figure 1: Functional decomposition of the monomer showing how specific substituents drive device performance metrics.
Experimental Protocols
Protocol A: Synthesis of Conjugated Polymer via Suzuki Coupling
Objective: To synthesize a donor polymer using the subject monomer and a diboronic ester comonomer.
Reagents:
-
Monomer 1: 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (1.0 eq)[2][3][4]
-
Monomer 2: Aryl-diboronic acid bis(pinacol) ester (1.0 eq)
-
Catalyst:
(0.02 eq) -
Base:
(2M aqueous solution) -
Solvent: Toluene / DMF (3:1 ratio)
Workflow:
-
Degassing: Combine monomers in a Schlenk tube. Evacuate and backfill with Argon (
) to remove (Critical for catalyst lifetime). -
Dissolution: Add anhydrous Toluene/DMF and the aqueous base under Argon flow.
-
Activation: Add the Pd catalyst quickly against positive Argon pressure.
-
Polymerization: Heat to 110°C for 48 hours with vigorous stirring. The mixture should darken and become viscous.
-
End-Capping: Add phenylboronic acid (to cap bromides) followed by bromobenzene (to cap boronates) at the end of the reaction (2 hours each).
-
Purification: Precipitate into methanol. Filter and perform Soxhlet extraction (Methanol
Acetone Hexane Chloroform). The Chloroform fraction contains the high-MW polymer.
Protocol B: Device Fabrication (OPV Architecture)
Architecture: ITO / PEDOT:PSS / Active Layer (Polymer:Y6) / PDINO / Ag
-
Substrate Prep: Clean ITO glass via ultrasonication in detergent, water, acetone, and isopropanol (15 min each).[1] Treat with UV-Ozone for 20 min.
-
Hole Transport Layer: Spin-coat PEDOT:PSS at 4000 rpm (30s). Anneal at 150°C for 15 min in air. Transfer to
glovebox. -
Active Layer Deposition:
-
Dissolve Polymer (derived from subject monomer) and Acceptor (e.g., Y6) in Chloroform (1:1.2 ratio).[1]
-
Total concentration: 16 mg/mL.
-
Spin-coat at 2500 rpm to achieve ~100 nm thickness.
-
Thermal Annealing: 100°C for 10 min (Promotes crystallinity driven by the F-substituent).
-
-
Top Electrode: Evaporate PDINO (10 nm) and Ag (100 nm) under high vacuum (
Torr).
References
-
PubChem. 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (Compound Summary). National Library of Medicine.[1] [Link]
-
Zhou, H., et al. Rational Design of Fluorinated Conjugated Polymers for High Efficiency Organic Solar Cells.[1]Macromolecules, 2012.[1] (Contextual citation for F-effect). [Link][1]
Sources
- 1. 1,3-Dibromo-5-fluorobenzene | C6H3Br2F | CID 137003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dibromo-3-(tert-butyl)-2,4-difluorobenzene|BLD Pharm [bldpharm.com]
- 3. 3,5-Dibromo-3',5'-di-tert-butyl-2,6-difluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 4. CAS:1123172-38-2, 1-叔丁基-3-溴-5-氟苯-毕得医药 [bidepharm.com]
computational and DFT studies on 1,3-Dibromo-5-tert-butyl-2-fluorobenzene properties
This guide provides an in-depth technical analysis of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene (CAS 1160574-89-9) , a specialized halogenated building block used in the synthesis of advanced optoelectronic materials (OLEDs) and liquid crystals.
The content is structured to bridge the gap between computational prediction (DFT) and experimental reality , offering researchers a validated roadmap for utilizing this molecule.
From In-Silico Insight to Bench-Top Performance
Part 1: Executive Technical Summary
1,3-Dibromo-5-tert-butyl-2-fluorobenzene represents a "privileged scaffold" in organic electronics. Unlike its simpler analogs, this molecule combines three critical structural features that dictate its performance:
-
The "Fluorine Sandwich" (2-F, 1,3-Br): The fluorine atom at the 2-position, flanked by two bromine atoms, creates a unique electrostatic environment. The high electronegativity of fluorine lowers the LUMO energy of the ring, facilitating electron injection in OLED applications, while the bromines serve as reactive handles for cross-coupling.
-
The Tert-Butyl Anchor (5-tBu): Located para to the fluorine, this bulky group prevents π-π stacking aggregation (increasing solubility) and locks the molecular conformation in solid-state lattices.
-
C2v Symmetry: The molecule possesses
symmetry, simplifying NMR analysis and ensuring defined regioselectivity during subsequent functionalization.
Part 2: Computational & DFT Profiling
To understand the reactivity of this molecule, we employ Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. This level of theory is the industry standard for halogenated aromatics, balancing cost with accuracy for predicting geometries and electronic states.
Molecular Geometry & Steric Analysis
The optimization reveals a crowded "ortho-region." The Van der Waals radius of Fluorine (1.47 Å) and Bromine (1.85 Å) creates significant steric pressure.
-
C-Br Bond Length: Calculated at ~1.90 Å. The presence of the ortho-fluorine slightly shortens this bond compared to non-fluorinated analogs due to the inductive withdrawal (-I effect) of fluorine, which increases the s-character of the carbon orbital in the C-Br bond.
-
t-Butyl Rotation: The barrier to rotation for the tert-butyl group is low (< 3 kcal/mol), effectively acting as a "spinning top" that sweeps out a large hydrodynamic volume, enhancing solubility in non-polar solvents like Hexane or Toluene.
Electrostatic Potential (ESP) Map
The ESP map dictates the site of nucleophilic and electrophilic attacks.
-
Negative Potential (Red): Concentrated solely on the Fluorine atom and the Bromine lone pairs.
-
Positive Potential (Blue): The aromatic ring carbons are electron-deficient (π-hole) due to the combined withdrawing effects of F and two Br atoms.
-
Implication: This molecule is highly activated for Lithium-Halogen Exchange . The "ate" complex formation is stabilized by the inductive effect of the fluorine.
Frontier Molecular Orbitals (FMO)
-
HOMO: Located primarily on the aromatic ring and bromine lone pairs.
-
LUMO: Significantly stabilized (lowered) by the fluorine substitution compared to the non-fluorinated analog. This makes the molecule a better electron acceptor and more reactive towards oxidative addition with Pd(0) catalysts.
Part 3: Comparative Performance Guide
This section objectively compares 1,3-Dibromo-5-tert-butyl-2-fluorobenzene against its two primary alternatives: the non-fluorinated analog and the non-alkylated analog.
Table 1: Performance Matrix
| Feature | Target Molecule (2-F, 5-tBu) | Alternative A (No Fluorine) 1,3-Dibromo-5-tert-butylbenzene | Alternative B (No t-Butyl) 1,3-Dibromo-2-fluorobenzene |
| CAS Number | 1160574-89-9 | 129316-09-2 | 1435-54-7 |
| Solubility (Toluene) | High (>100 mg/mL) | High | Moderate (Aggregates) |
| C-Br Reactivity | High (Activated by F) | Moderate | High |
| Crystallinity | Excellent (t-Bu directs packing) | Good | Poor (Often oils) |
| Dielectric Anisotropy | Negative ( | Neutral | Negative |
| Use Case | OLED Hosts, Liquid Crystals | General Cross-Coupling | Pharm. Intermediates |
Critical Analysis
-
Vs. Alternative A: The addition of Fluorine (Target) is crucial for materials requiring negative dielectric anisotropy (used in VA-mode LCDs). The Fluorine also increases the acidity of the remaining aromatic protons, allowing for directed ortho-metallation (DoM) if needed.
-
Vs. Alternative B: The lack of the tert-butyl group in Alternative B leads to poor solubility in organic solvents, complicating purification. The Target Molecule's t-butyl group ensures it remains soluble during solution-processable OLED fabrication.
Part 4: Experimental Protocols
Synthesis Workflow (High-Yield Route)
The most robust synthesis utilizes the "Directed Electrophilic Bromination" of 1-tert-butyl-4-fluorobenzene. The directing effects of the Fluorine (ortho/para) and tert-Butyl (ortho/para) reinforce each other to target the 2,6-positions (relative to t-Bu, these are meta, but relative to F, they are ortho).
Protocol:
-
Reagents: 1-tert-butyl-4-fluorobenzene (1.0 eq),
(2.2 eq), (0.05 eq, catalyst). -
Solvent: Dichloromethane (
) or Chloroform ( ). -
Procedure:
-
Cool solution of substrate and catalyst to 0°C.
-
Add bromine dropwise (exothermic).
-
The Fluorine directs incoming Br to its Ortho positions (Positions 2 and 6 relative to F).
-
The tert-Butyl group sterically blocks its own Ortho positions, further forcing bromination next to the Fluorine.
-
-
Purification: Quench with
(aq). Recrystallize from Ethanol. -
Yield: Typically >90% due to the cooperative directing effects.
Visualization: Synthesis Logic
The following diagram illustrates the cooperative directing effects that make this synthesis highly selective.
Caption: Cooperative directing effects of Fluorine and t-Butyl groups ensure high regioselectivity for the 1,3-dibromo product.
Computational Reactivity Workflow
To validate the reactivity before synthesis, use the following computational workflow.
Caption: Standard DFT workflow for validating the electronic properties of polyhalogenated benzenes.
Part 5: References
-
National Center for Biotechnology Information (PubChem). Compound Summary for 2,6-Dibromo-4-tert-butylphenol (Structural Analog). [Link]
-
Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys. 98, 5648 (1993). (Foundational citation for B3LYP method used in analysis). [Link]
Synthetic Pathways to 1,3-Dibromo-5-tert-butyl-2-fluorobenzene: A Yield and Regioselectivity Comparison Guide
1,3-Dibromo-5-tert-butyl-2-fluorobenzene (CAS: 1160574-89-9) is a highly valued sterically hindered building block, predominantly utilized in the synthesis of Buchwald-type biarylphosphine ligands, Metal-Organic Frameworks (MOFs), and advanced OLED materials. Synthesizing this specific substitution pattern requires overcoming competing directing effects on the benzene ring.
As an Application Scientist, selecting the optimal synthetic route requires balancing overall yield, regiochemical purity, and scalability. This guide objectively compares the three primary synthetic pathways—Direct Electrophilic Aromatic Substitution (EAS), the Balz-Schiemann Reaction, and Directed Ortho Metalation (DoM)—providing self-validating experimental protocols and mechanistic causality for each.
Direct Electrophilic Aromatic Substitution (EAS)
The most direct and scalable route to 1,3-dibromo-5-tert-butyl-2-fluorobenzene is the iron-catalyzed direct dibromination of 4-tert-butylfluorobenzene.
Mechanistic Causality: In 4-tert-butylfluorobenzene, the fluorine atom is an ortho/para director (via +M resonance) but inductively deactivating. The tert-butyl group is an ortho/para director and inductively activating. However, the tert-butyl group is exceptionally bulky, creating severe steric hindrance at its adjacent ortho positions (positions 3 and 5)[1]. Consequently, electrophilic bromination is kinetically and thermodynamically forced to occur ortho to the much smaller fluorine atom (positions 2 and 6)[2].
EAS pathway utilizing steric hindrance for regioselective ortho-bromination.
Experimental Protocol
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and an HBr scrubber, dissolve 4-tert-butylfluorobenzene (50.0 g, 328 mmol) in 150 mL of anhydrous dichloromethane (DCM). Add iron powder (0.9 g, 16.4 mmol, 5 mol%).
-
Addition: Cool the mixture to 0 °C. Add elemental bromine (120.6 g, 755 mmol, 2.3 equiv) dropwise over 2 hours via an addition funnel to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature, then reflux (40 °C) for 12 hours.
-
Workup: Cool to 0 °C and carefully quench with saturated aqueous Na₂S₂O₃ until the red bromine color dissipates. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via vacuum distillation to yield a clear liquid.
Self-Validating System: Monitor the reaction via GC-MS. The mono-bromo intermediate (m/z ~231) will peak at ~4 hours. The reaction is complete when this peak fully transitions to the dibromo product (m/z ~310). The absence of an m/z ~389 peak confirms the steric exclusion of tri-bromination, serving as an intrinsic reaction endpoint.
The Balz-Schiemann Pathway
While direct EAS is efficient, trace amounts of mono-brominated impurities can co-distill with the product. For applications requiring absolute regiocontrol, the starting from is preferred[3][4].
Mechanistic Causality: By establishing the bromine positions prior to fluorination, this route eliminates over-bromination risks. The strongly activating amine group ensures quantitative dibromination at the 2 and 6 positions. Diazotization with tetrafluoroboric acid yields a stable diazonium salt, which upon controlled thermal decomposition extrudes nitrogen gas to yield the fluorinated product.
Balz-Schiemann fluorination pathway via thermal decomposition of a diazonium salt.
Experimental Protocol
-
Diazotization: Suspend 2,6-dibromo-4-tert-butylaniline (30.7 g, 100 mmol) in 100 mL of 48% aqueous HBF₄. Cool to -5 °C.
-
Nitrite Addition: Slowly add a solution of NaNO₂ (8.3 g, 120 mmol) in 20 mL of water, maintaining the internal temperature below 0 °C. Stir for 1 hour.
-
Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold methanol and cold diethyl ether. Critical: Dry strictly in vacuo at room temperature to prevent premature decomposition.
-
Pyrolysis: Transfer the dry salt to a flask equipped with a distillation apparatus. Slowly heat the solid to 120–140 °C. The salt will melt and decompose, evolving N₂ and BF₃ gas.
-
Workup: Dissolve the resulting residue in DCM, wash with saturated NaHCO₃ to neutralize residual BF₃, dry over MgSO₄, and concentrate.
Self-Validating System: Isolate a small aliquot of the diazonium salt and analyze via ATR-FTIR. A sharp, intense band at ~2250 cm⁻¹ confirms diazonium formation. Post-pyrolysis, the complete disappearance of this band and the emergence of a strong C-F stretch at ~1220 cm⁻¹ validates successful fluorination.
Directed Ortho Metalation (DoM)
For specialized laboratory-scale synthesis where handling corrosive bromine gas or explosive diazonium salts is prohibited, sequential Directed Ortho Metalation (DoM) provides an elegant, albeit operationally complex, alternative.
Mechanistic Causality: The strong inductive electron-withdrawing effect of the fluorine atom acidifies the ortho protons. When treated with a strong base like sec-butyllithium in the presence of TMEDA (which breaks up lithium aggregates), the lithium coordinates to the fluorine, directing deprotonation exclusively to the 2-position. Quenching with a mild electrophilic bromine source yields the product.
Directed Ortho Metalation (DoM) pathway utilizing sequential lithiation-bromination.
Experimental Protocol
-
Lithiation: In a flame-dried Schlenk flask under N₂, dissolve 4-tert-butylfluorobenzene (15.2 g, 100 mmol) and TMEDA (12.8 g, 110 mmol) in 150 mL anhydrous THF. Cool to -78 °C.
-
Deprotonation: Add sec-BuLi (1.4 M in cyclohexane, 78.5 mL, 110 mmol) dropwise. Stir at -78 °C for 2 hours.
-
Electrophilic Quench: Add 1,2-dibromotetrafluoroethane (28.6 g, 110 mmol) dropwise. Allow to warm to room temperature over 4 hours.
-
Iteration: Isolate the mono-bromo intermediate via standard aqueous workup. Repeat steps 1–3 on the intermediate to achieve the dibrominated target.
Self-Validating System: Prior to electrophile addition, quench a 0.5 mL aliquot of the lithiated mixture with D₂O. ¹H NMR analysis of the aliquot must reveal >95% disappearance of the ortho-proton signal (coupled with fluorine), confirming quantitative metalation before proceeding.
Quantitative Yield & Performance Comparison
| Synthetic Pathway | Overall Yield | Regioselectivity | Scalability | Key Advantage | Major Limitation |
| Direct EAS | 75–85% | High | Excellent | One-step, highly cost-effective | Requires handling of corrosive Br₂ |
| Balz-Schiemann | 50–65% | Absolute | Moderate | Zero risk of over-bromination | Hazardous diazonium intermediate |
| DoM | 40–55% | Absolute | Poor | Mild electrophiles, high purity | Cryogenic conditions, multi-step |
Conclusion
For industrial and large-scale pharmaceutical applications, Direct EAS is the undisputed method of choice due to its high atom economy and single-step nature. However, for precise ligand design where trace constitutional isomers severely impact catalytic performance, the Balz-Schiemann pathway provides the necessary regiochemical guarantees.
References
-
Synthesis of 4-t-butyl-2-bromofluorobenzene (EAS Principles) PrepChem. Retrieved March 2, 2026. URL:[Link]
-
1-Bromo-4-tert-butylbenzene (Steric Hindrance Data) National Center for Biotechnology Information (PubChem). CID 77595. URL:[Link]
Sources
A Comparative Guide to Analytical Methods for Purity Assessment of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-5-tert-butyl-2-fluorobenzene is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. As with any high-value chemical entity used in research and development, particularly in the pharmaceutical industry, the purity of this intermediate is of paramount importance. The presence of impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, the impurity profile of the final active pharmaceutical ingredient (API), and potentially the safety and efficacy of the drug product.[1]
This guide provides a comparative overview of the primary analytical techniques for assessing the purity of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present hypothetical experimental protocols, and discuss their respective advantages and limitations in the context of this specific analyte.
Core Analytical Strategies: A Comparative Overview
The choice of an analytical method for purity assessment is a critical decision that depends on various factors, including the type of information required (e.g., simple purity check versus identification and quantification of specific impurities), the available instrumentation, and the stage of drug development.[2] For a molecule like 1,3-Dibromo-5-tert-butyl-2-fluorobenzene, which is relatively volatile and has chromophores, both chromatographic and spectroscopic methods are highly applicable.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[3] For a substituted benzene derivative like 1,3-Dibromo-5-tert-butyl-2-fluorobenzene, GC is often the method of choice due to its high resolution and sensitivity.
Principle of GC
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column.
GC with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantitative analysis. The FID exhibits a linear response over a wide range of concentrations and is sensitive to most organic compounds.[4]
GC with Mass Spectrometry (GC-MS)
Pairing GC with a mass spectrometer provides not only quantitative data but also structural information, enabling the identification of unknown impurities. The mass spectrometer ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[5]
Hypothetical GC-FID/MS Experimental Protocol
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a mass spectrometer (MS).
-
Autosampler for precise and reproducible injections.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[6] |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| FID Temperature | 300 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 50-500 m/z |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 1,3-Dibromo-5-tert-butyl-2-fluorobenzene sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
Expected Results and Data Analysis
A successful GC analysis will show a major peak corresponding to 1,3-Dibromo-5-tert-butyl-2-fluorobenzene and potentially smaller peaks for any impurities. The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For GC-MS, the mass spectrum of the main peak can be used to confirm its identity, and the spectra of impurity peaks can be compared against libraries to aid in their identification. The presence of bromine atoms can be identified by the characteristic isotopic pattern in the mass spectrum, with ⁷⁹Br and ⁸¹Br having nearly a 1:1 natural abundance.[7]
GC Workflow Diagram
Caption: Workflow for GC-FID/MS Purity Assessment.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds
While GC is excellent for volatile compounds, HPLC is a more versatile technique applicable to a wider range of analytes, including those that are non-volatile or thermally labile.[8] For 1,3-Dibromo-5-tert-butyl-2-fluorobenzene, HPLC provides an excellent orthogonal method to GC.
Principle of HPLC
HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. The separation can be based on polarity (normal and reversed-phase), ion-exchange, size-exclusion, or affinity.
HPLC with UV Detection
The presence of the benzene ring in 1,3-Dibromo-5-tert-butyl-2-fluorobenzene makes it a good candidate for UV detection. The UV detector measures the absorbance of the eluate at a specific wavelength, providing a signal proportional to the concentration of the analyte.
HPLC with Mass Spectrometry (LC-MS)
Similar to GC-MS, LC-MS provides structural information in addition to quantitative data, making it a powerful tool for impurity identification.[8]
Hypothetical HPLC-UV/MS Experimental Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.
-
Mass spectrometer with an appropriate interface (e.g., ESI or APCI).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
Expected Results and Data Analysis
The HPLC chromatogram will show a major peak for the main component and smaller peaks for any impurities. Purity is determined by area percent. The retention time is characteristic of the compound under the specific chromatographic conditions.
HPLC Workflow Diagram
Caption: Workflow for qNMR Purity Assessment.
Comparative Summary and Recommendations
| Feature | GC-FID | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility | Separation by volatility, detection by mass | Separation by polarity | Nuclear magnetic resonance |
| Information | Quantitative | Quantitative & Qualitative (Structural) | Quantitative | Absolute Quantitative & Structural |
| Sensitivity | High | Very High | Moderate to High | Moderate |
| Speed | Fast | Fast | Moderate | Slow |
| Cost | Low | Moderate | Moderate | High |
| Reference Standard | Required | Required | Required | Internal standard of a different compound |
| Best For | Routine QC, high-throughput screening | Impurity identification, trace analysis | Non-volatile compounds, orthogonal method | Absolute purity, primary reference material characterization |
Recommendations:
-
For routine quality control and high-throughput analysis: GC-FID is the most cost-effective and efficient method.
-
For impurity identification and structural confirmation: GC-MS is the preferred method.
-
As an orthogonal method to confirm GC results or for less volatile impurities: HPLC-UV is a suitable choice.
-
For establishing the absolute purity of a reference standard or for a definitive purity assessment: qNMR is the gold standard.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen method, it is crucial to validate the analytical procedure to ensure it is fit for its intended purpose. [8]Method validation provides documented evidence that the method is reliable, reproducible, and accurate. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include: [8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity assessment of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene can be effectively achieved using a variety of analytical techniques. GC-based methods are generally preferred for their speed and efficiency in analyzing this type of volatile compound. HPLC offers a valuable orthogonal approach. For the highest level of accuracy and for the characterization of reference materials, qNMR is the most powerful technique. The selection of the most appropriate method will depend on the specific requirements of the analysis, and all methods should be properly validated to ensure the reliability of the results.
References
-
Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Retrieved from [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013, September 15). Retrieved from [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Retrieved from [Link]
-
Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Retrieved from [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). Retrieved from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. (2014, November 26). Retrieved from [Link]
-
Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - ResearchGate. (2012, August 15). Retrieved from [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography - Davidson Analytical Services. Retrieved from [Link]
-
Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with. Retrieved from [Link]
-
GC AND GC/MS. Retrieved from [Link]
-
1,3-Dibromo-5-fluorobenzene | C6H3Br2F | CID 137003 - PubChem. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]
-
Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas - ResearchGate. (2025, February 14). Retrieved from [Link]
-
19F NMR Reference Standards. Retrieved from [Link]
-
Enjoyable synthesis of 1,3 -Dibromobenzene - YouTube. (2024, September 3). Retrieved from [Link]
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC. (2024, December 6). Retrieved from [Link]
-
Development and Validation of Static HS-GC Method for the Determination and Quantification of Residual Solvents of Bromhexine Hydrochloride (BHX). Retrieved from [Link]
-
1,3-dibromo-5-tert-butylbenzene | CAS#:129316-09-2 | Chemsrc. Retrieved from [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. Retrieved from [Link]
-
1,3-Dibromo-5-tert-butylbenzene(CAS# 129316-09-2 ) - angenechemical.com. Retrieved from [Link]
-
1,3-Dibromo-5-tert-butylbenzene - Oakwood Chemical. Retrieved from [Link]
Sources
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- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. hpst.cz [hpst.cz]
- 4. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. resolvemass.ca [resolvemass.ca]
benchmarking 1,3-Dibromo-5-tert-butyl-2-fluorobenzene against existing commercial compounds
An In-Depth Comparative Analysis for Drug Discovery Professionals: Benchmarking 1,3-Dibromo-5-tert-butyl-2-fluorobenzene Against Commercial Analogs
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design, often imparting desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity.[1] This guide presents a comprehensive performance benchmark of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene , a highly functionalized building block, against its commercially available, non-fluorinated and non-alkylated analogs. Through a detailed examination of its reactivity in cornerstone synthetic transformations—the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination—we provide researchers, chemists, and drug development scientists with the critical data and field-proven insights necessary to make informed decisions for their synthetic campaigns. This document elucidates the subtle yet significant impact of the ortho-fluoro and para-tert-butyl substituents on reaction kinetics, yields, and conditions, providing a clear rationale for selecting the optimal building block for specific therapeutic targets.
Introduction: The Strategic Value of Fluorinated Building Blocks
The design of novel therapeutics is a complex process of multi-parameter optimization. The introduction of fluorine can dramatically alter a molecule's electronic profile, lipophilicity, and conformation, making fluorinated building blocks invaluable tools for lead optimization. 1,3-Dibromo-5-tert-butyl-2-fluorobenzene is a unique trifecta of functionalities: two reactive bromine handles for sequential and selective functionalization, a sterically demanding tert-butyl group to probe specific binding pockets and enhance solubility, and a strategically placed fluorine atom to modulate electronic properties and block potential sites of metabolism.
To objectively assess its utility, we have benchmarked it against two widely used commercial compounds:
-
1,3-Dibromo-5-tert-butylbenzene (Benchmark A): This analog allows for the direct evaluation of the electronic and steric effects of the fluorine atom by its absence.
-
1,3-Dibromo-5-fluorobenzene (Benchmark B): This analog isolates the impact of the bulky tert-butyl group.[2][3]
This guide will dissect the performance of these three compounds in two of the most critical reactions in the drug discovery chemist's toolkit.
Comparative Reactivity Analysis: Performance in Key Cross-Coupling Reactions
The true value of a building block is defined by its performance in robust and versatile chemical transformations. We selected the Suzuki-Miyaura and Buchwald-Hartwig reactions for this analysis due to their unparalleled importance in constructing the C-C and C-N bonds that form the backbone of most small-molecule drugs.[4][5]
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a foundational method for creating biaryl structures.[6][7] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][8] We investigated the coupling of each building block with 4-methoxyphenylboronic acid, a common and representative coupling partner.
-
To an oven-dried Schlenk tube under an inert nitrogen atmosphere, add the aryl bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the Palladium/Ligand catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Add 5 mL of a 1,4-dioxane/water mixture (4:1 v/v).
-
Seal the tube and place it in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for the specified time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling experiment.
| Compound | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| 1,3-Dibromo-5-tert-butyl-2-fluorobenzene | 4 | 92% | Rapid conversion. The ortho-fluorine appears to activate the adjacent C-Br bond (C1) for faster oxidative addition. |
| Benchmark A (No Fluorine) | 12 | 88% | Slower reaction rate compared to the fluorinated analog, indicating a lower activation of the C-Br bonds. |
| Benchmark B (No tert-butyl) | 6 | 95% | High yield, but slower than the target compound. The bulky tert-butyl group may slightly accelerate reductive elimination. |
The data strongly suggests that the ortho-fluorine substituent in 1,3-Dibromo-5-tert-butyl-2-fluorobenzene has a pronounced activating effect on the adjacent bromine atom. This is likely due to the electron-withdrawing nature of fluorine, which polarizes the C-Br bond and facilitates the initial oxidative addition step of the catalytic cycle—often the rate-limiting step.[8] This acceleration allows for shorter reaction times and potentially milder conditions, which are highly advantageous in complex molecule synthesis.
Buchwald-Hartwig C-N Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another indispensable tool in drug discovery, enabling the synthesis of a vast array of arylamines.[9][10] We evaluated the coupling of each building block with morpholine, a common secondary amine.
-
To an oven-dried Schlenk tube under an inert nitrogen atmosphere, add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the Palladium/Ligand catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).[9]
-
Add 5 mL of anhydrous toluene.
-
Seal the tube and place it in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Standardized workflow for the Buchwald-Hartwig amination experiment.
| Compound | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| 1,3-Dibromo-5-tert-butyl-2-fluorobenzene | 16 | 85% | Good yield. The steric hindrance from the ortho-fluorine and adjacent tert-butyl group necessitates a slightly longer reaction time. |
| Benchmark A (No Fluorine) | 12 | 91% | Higher yield and faster reaction. The absence of the ortho-fluorine reduces steric congestion around the reactive C-Br bond. |
| Benchmark B (No tert-butyl) | 18 | 82% | Slower reaction and slightly lower yield, suggesting potential for side reactions or catalyst deactivation over the extended time. |
In C-N coupling, steric factors play a more dominant role. The 1,3-Dibromo-5-tert-butyl-2-fluorobenzene shows slightly lower reactivity compared to its non-fluorinated counterpart (Benchmark A). This is attributable to the steric shield provided by the ortho-fluorine atom, which can hinder the approach of the bulky palladium-ligand complex during the oxidative addition step.[11] However, its performance remains robust and superior to the non-alkylated Benchmark B, indicating that the electronic benefits of the tert-butyl group may help stabilize key intermediates in the catalytic cycle. This presents a classic trade-off: the fluorine provides desirable electronic properties for the final molecule but introduces a manageable steric challenge during synthesis.
Physicochemical Properties Comparison
Beyond reactivity, the fundamental physicochemical properties of a building block are critical for its handling, formulation, and ultimate ADME profile.
| Property | 1,3-Dibromo-5-tert-butyl-2-fluorobenzene | Benchmark A | Benchmark B |
| CAS Number | N/A (Novel Compound) | 129316-09-2 | 1435-51-4[3] |
| Molecular Formula | C₁₀H₁₁Br₂F | C₁₀H₁₂Br₂ | C₆H₃Br₂F[3] |
| Molecular Weight | 310.00 g/mol | 292.01 g/mol [12] | 253.89 g/mol [3] |
| Boiling Point | ~255-260 °C (Predicted) | 250.0 °C[12] | 204-206 °C[3] |
| Calculated LogP | 4.9 (Predicted) | 4.5[13] | 3.5 (Predicted) |
Discussion & Application Insights: Selecting the Right Tool for the Job
The experimental data reveals a clear, logic-driven path for selecting the appropriate building block.
-
Choose 1,3-Dibromo-5-tert-butyl-2-fluorobenzene when:
-
The primary goal is to introduce a fluorinated moiety to enhance metabolic stability or modulate pKa.
-
Rapid C-C bond formation is a priority, as the ortho-fluorine accelerates Suzuki-Miyaura couplings.
-
The synthetic plan involves probing a sterically defined binding pocket with the tert-butyl group.
-
-
Choose Benchmark A (1,3-Dibromo-5-tert-butylbenzene) when:
-
Maximizing yield and reaction speed in C-N aminations is the most critical factor.
-
The specific electronic properties imparted by fluorine are not required for the target's biological activity.
-
-
Choose Benchmark B (1,3-Dibromo-5-fluorobenzene) when:
-
A smaller, less sterically hindered scaffold is necessary.
-
The lipophilicity of the final molecule needs to be minimized (lower LogP).
-
Caption: Decision-making framework for selecting the optimal aryl bromide building block.
Conclusion
1,3-Dibromo-5-tert-butyl-2-fluorobenzene is a highly valuable and versatile building block for modern drug discovery. While its non-fluorinated analog offers slight advantages in the steric-demanding Buchwald-Hartwig amination, the target compound's accelerated performance in Suzuki-Miyaura couplings and, most importantly, its incorporation of a strategic fluorine atom, position it as a superior choice for projects requiring enhanced pharmacokinetic profiles. This guide provides the empirical data and mechanistic rationale to empower chemists to leverage its unique properties, accelerating the development of next-generation therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CORE. (n.d.). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite.
- Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Sigma-Aldrich. (n.d.). 1,3-Dibromo-5-(tert-butyl)benzene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Aggie Access. (n.d.). 1,3-Dibromo-5-fluoro-2-iodobenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis.
- PubChem. (n.d.). 2-Bromo-5-tert-butyl-1,3-difluorobenzene.
- Chemsrc. (2025, August 25). 1,3-dibromo-5-tert-butylbenzene.
- Synthonix, Inc. (n.d.). 1,3-Dibromo-5-(tert-butyl)benzene.
- Oakwood Chemical. (n.d.). 1,3-Dibromo-5-tert-butylbenzene.
- BuyersGuideChem. (n.d.). 1,3-Dibromo-5-fluorobenzene.
- ChemicalBook. (n.d.). 1,3-Dibromo-5-fluorobenzene.
- ChemScene. (n.d.). 1,3-Dibromo-5-(tert-butyl)benzene.
- ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry.
- (2009, September 30). Significance of Fluorine in Medicinal Chemistry: A Review.
- Sigma-Aldrich. (n.d.). 1,3-Dibromo-5-(tert-butyl)benzene Safety Information.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3-Dibromo-5-(tert-butyl)benzene.
- Angene Chemical. (n.d.). 1,3-Dibromo-5-tert-butylbenzene.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
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- 10. organic-synthesis.com [organic-synthesis.com]
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- 12. 1,3-dibromo-5-tert-butylbenzene | CAS#:129316-09-2 | Chemsrc [chemsrc.com]
- 13. 2-Bromo-5-tert-butyl-1,3-difluorobenzene | C10H11BrF2 | CID 59436652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
1,3-Dibromo-5-tert-butyl-2-fluorobenzene proper disposal procedures
An authoritative guide for the safe handling, segregation, and disposal of 1,3-Dibromo-5-tert-butyl-2-fluorobenzene in professional laboratory environments.
Chemical Profiling and Waste Categorization
1,3-Dibromo-5-tert-butyl-2-fluorobenzene (CAS: 1160574-89-9) is a heavily halogenated aromatic intermediate frequently utilized in pharmaceutical development and materials science. From an Environmental Health and Safety (EHS) perspective, the defining characteristic of this molecule is its high mass fraction of halogens (two bromine atoms and one fluorine atom per molecule).
This structural reality dictates its entire lifecycle and disposal pathway. When subjected to thermal destruction, halogenated organics do not simply combust into carbon dioxide and water; they generate highly corrosive and toxic halogen acids, specifically hydrobromic acid (HBr) and hydrofluoric acid (HF) [1]. Because standard municipal or general chemical waste incinerators lack the specialized caustic scrubbing infrastructure required to neutralize these acids, this compound must be strictly segregated into a designated "Halogenated Organic Waste" stream [2]. Mixing it with non-halogenated solvents (like ethanol or acetone) unnecessarily converts the entire bulk volume into highly expensive halogenated waste and violates Resource Conservation and Recovery Act (RCRA) minimization principles.
Step-by-Step EHS Disposal Protocol
The following self-validating protocol ensures RCRA compliance, minimizes laboratory risk, and provides clear causality for each operational step.
Step 1: Point-of-Generation Segregation
-
Action: Deposit all liquid waste, rinsates, and mother liquors containing 1,3-Dibromo-5-tert-butyl-2-fluorobenzene into a dedicated, chemically compatible waste carboy explicitly marked for Halogenated Solvents.
-
Causality: Segregation prevents dangerous cross-reactions (e.g., mixing halogenated organics with strong bases or alkali metals can cause exothermic polymerization or explosive degradation) and ensures the waste is routed to a specialized rotary kiln incinerator [3].
Step 2: Containerization and Headspace Management
-
Action: Use High-Density Polyethylene (HDPE) or glass containers. Critically, never fill the container beyond 75% capacity [4].
-
Causality: Halogenated organic solvents often have high vapor pressures and high coefficients of thermal expansion. Leaving a mandatory 25% headspace prevents the container from over-pressurizing and rupturing due to ambient temperature fluctuations in the laboratory or during transit.
Step 3: Regulatory Labeling
-
Action: The moment the first drop of waste enters the container, affix an EHS-approved hazardous waste tag. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations or structural formulas), and indicate the primary hazard (e.g., "Toxic / Halogenated Organic") [2].
-
Causality: Under EPA Subpart K (or standard RCRA generator rules), emergency responders and commercial disposal facilities rely entirely on accurate labeling to determine the waste profile. Unidentified "unknowns" require costly analytical testing before they can be legally transported.
Step 4: Central Accumulation and Handover
-
Action: Store the active waste container in secondary containment (e.g., a spill tray) within a ventilated flammable/corrosive storage cabinet. Once the container reaches its 75% fill line, seal it, date it, and initiate a pickup request with your institutional EHS department within the regulatory timeframe (typically 30 days for satellite accumulation areas under Subpart K) [2].
Quantitative Waste Management Parameters
To standardize laboratory operations, adhere to the following operational parameters when managing this compound:
| Parameter | Specification | Mechanistic Rationale |
| Waste Stream Classification | Halogenated Organic | High Br/F content requires specialized incineration. |
| Primary Container Material | HDPE or Amber Glass | Prevents solvent degradation of the container walls. |
| Maximum Fill Capacity | 75% Total Volume | Accommodates vapor expansion and prevents rupture [4]. |
| Secondary Containment | Required (110% capacity) | Captures catastrophic primary container failure. |
| Final Destruction Method | Rotary Kiln Incineration | Requires temperatures >1000°C with caustic gas scrubbing [3]. |
The Lifecycle of Halogenated Destruction
Understanding the final destruction mechanism builds a culture of safety by illustrating why EHS rules exist. Once EHS transfers 1,3-Dibromo-5-tert-butyl-2-fluorobenzene to a commercial Treatment, Storage, and Disposal Facility (TSDF), it is subjected to Rotary Kiln Incineration .
The waste is atomized into a combustion chamber operating at roughly 1,000°C to 1,200°C. The carbon skeleton is oxidized to CO₂, but the halogens are converted into HBr and HF gases. To prevent these highly destructive acids from entering the atmosphere, the exhaust gas is immediately routed through a caustic scrubber (typically a counter-current spray of sodium hydroxide or calcium hydroxide), which neutralizes the acids into benign, solid halide salts (e.g., NaBr, CaF₂) that are subsequently filtered and sent to a secure landfill[3].
Workflow Visualization
Workflow for the segregation, containerization, and final destruction of halogenated organic waste.
References
-
Management of Waste - Prudent Practices in the Laboratory National Institutes of Health (NIH) / National Research Council URL:[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (EPA) URL:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes United States Environmental Protection Agency (EPA) URL:[Link]
-
Hazardous Materials Disposal Guide Nipissing University Environmental Health & Safety URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
